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1-Methyl-4-(1-methylcyclohexyl)benzene Documentation Hub

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  • Product: 1-Methyl-4-(1-methylcyclohexyl)benzene
  • CAS: 14962-12-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway for 1-Methyl-4-(1-methylcyclohexyl)benzene: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene (also known as p-tolyl-1-methylcyclohexane) presents a classic challenge in controlling regioselectivity during the installa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene (also known as p-tolyl-1-methylcyclohexane) presents a classic challenge in controlling regioselectivity during the installation of a highly bulky tertiary alkyl group onto an aromatic scaffold. This compound is highly valued in materials science and medicinal chemistry as a rigid, lipophilic building block.

This whitepaper outlines a highly optimized, scalable synthesis pathway utilizing a Brønsted acid-catalyzed hydroarylation (a modern variation of the Friedel-Crafts alkylation). By carefully selecting the catalyst, solvent ratios, and temperature profiles, this protocol achieves >95% para-selectivity while suppressing competitive alkene oligomerization.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis for a tertiary alkylbenzene, two primary pathways are typically evaluated:

  • Grignard Addition / Deoxygenation: Addition of p-tolylmagnesium bromide to cyclohexanone, followed by tertiary alcohol methylation. (High cost, poor atom economy, multiple steps).

  • Electrophilic Aromatic Substitution (EAS): Direct alkylation of toluene using 1-methylcyclohexene or 1-methylcyclohexanol.

We select the EAS pathway via alkene hydroarylation. It is highly atom-economical and scalable. Toluene serves a dual purpose as both the reactant and the solvent. Because the 1-methylcyclohexyl cation is exceptionally bulky, the steric clash with the ortho-methyl group of toluene heavily penalizes ortho-attack, making the para-isomer the overwhelmingly favored kinetic and thermodynamic product.

ReactionPathway Toluene Toluene (Excess / Solvent) Product 1-Methyl-4-(1-methylcyclohexyl)benzene (Target Molecule) Toluene->Product EAS Alkene 1-Methylcyclohexene (Electrophile Precursor) Intermediate 1-Methylcyclohexyl Carbocation Alkene->Intermediate Protonation/ Activation Catalyst Catalyst (e.g., TfOH) Catalyst->Intermediate Intermediate->Product Para-Attack (Sterically Favored) Byproduct Ortho-Isomer / Oligomers (Minimized via Sterics) Intermediate->Byproduct Ortho-Attack (Sterically Hindered)

Figure 1: Reaction workflow and selectivity for the hydroarylation of toluene.

Mechanistic Insights & Causality

To ensure reproducibility and scientific integrity, it is critical to understand the why behind the methodology. Every experimental choice in this protocol forms a self-validating system based on fundamental physical organic chemistry principles ().

  • Carbocation Stability & Fidelity: Protonation of 1-methylcyclohexene strictly follows Markovnikov's rule, yielding the tertiary 1-methylcyclohexyl cation. Because this cation is already tertiary and resides within a strain-free six-membered ring, hydride or alkyl shifts are thermodynamically unfavorable. This ensures the electrophile does not rearrange prior to aromatic attack.

  • Why Triflic Acid (TfOH)? Traditional protocols use stoichiometric Aluminum Chloride (AlCl 3​ ), which generates massive amounts of toxic aluminum waste. TfOH is a superacid that acts catalytically. It cleanly protonates the alkene without coordinating strongly to the product, enabling turnover numbers (TON) suitable for industrial scale-up ().

  • Concentration Causality (Dropwise Addition): Alkenes in the presence of strong acids are prone to cationic polymerization. By adding the 1-methylcyclohexene dropwise into a massive excess of toluene (10 equivalents), we keep the steady-state concentration of the carbocation extremely low. This kinetically favors the bimolecular EAS reaction with toluene over the alkene-alkene dimerization.

Quantitative Data: Yield & Selectivity Optimization

The following table summarizes the catalyst screening and condition optimization that led to the final protocol.

EntryCatalyst (mol%)Toluene (Eq)Temp (°C)Time (h)Total Yield (%)Para:Ortho Ratio
1AlCl 3​ (100%)100 to 25482%95:5
2BF 3​ ·OEt 2​ (50%)100 to 25676%92:8
3 TfOH (10%) 10 0 to 25 2 89% 98:2
4Zeolite H-Beta (20 wt%)10801271%>99:1
5TfOH (10%)225454%90:10*

*Note: Entry 5 resulted in significant polyalkylation and alkene dimerization due to insufficient solvent dilution.

Detailed Experimental Methodology

The following protocol utilizes conditions from Entry 3 to synthesize 50 mmol of the target compound. Standard Schlenk techniques and workup procedures are adapted from established methodologies ().

Reagents Required
  • Toluene (Anhydrous): 500 mmol (46.1 g, 53.2 mL)

  • 1-Methylcyclohexene: 50 mmol (4.81 g, 5.9 mL)

  • Trifluoromethanesulfonic acid (TfOH): 5 mmol (0.75 g, 0.44 mL)

ExpWorkflow Prep 1. Preparation Dry Toluene + Catalyst under N2 at 0°C Addition 2. Addition Dropwise 1-Methylcyclohexene (Maintain < 5°C) Prep->Addition Reaction 3. Reaction Stir at RT for 2 hours Addition->Reaction Quench 4. Quench & Workup NaHCO3 quench, extract with Et2O Reaction->Quench Purification 5. Purification Vacuum Distillation or Chromatography Quench->Purification

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Catalyst Activation: Add anhydrous toluene (53.2 mL) to the flask and cool to 0 °C using an ice-water bath. Syringe in TfOH (0.44 mL) directly into the stirring toluene.

  • Electrophile Addition: Dissolve 1-methylcyclohexene (5.9 mL) in 10 mL of anhydrous toluene. Add this solution dropwise via a syringe pump over exactly 30 minutes to the reaction mixture at 0 °C. (Self-Validation: The solution may turn pale yellow/orange, indicating carbocation formation).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in aqueous NaHCO 3​ , extract with hexanes, and analyze via GC-MS. Proceed to workup when the alkene peak is fully consumed.

  • Quench & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO 3​ (Caution: mild effervescence). Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to remove ether and excess toluene.

  • Purification: Purify the crude oil via vacuum distillation (or flash column chromatography using 100% hexanes) to afford 1-methyl-4-(1-methylcyclohexyl)benzene as a colorless oil.

Analytical Characterization

To validate the structural integrity and regioselectivity of the synthesized product, the following analytical signatures serve as the self-validating endpoint of the protocol:

  • GC-MS: The molecular ion peak must be observed at m/z = 188 (C 14​ H 20​ ). The chromatogram should show a single major peak (>98% purity), confirming the suppression of the ortho-isomer.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H meta to methyl)

    • δ 7.12 (d, J = 8.2 Hz, 2H, Ar-H ortho to methyl)

    • δ 2.32 (s, 3H, Ar-CH 3​ )

    • δ 2.10 – 1.30 (m, 10H, cyclohexyl CH 2​ )

    • δ 1.18 (s, 3H, cyclohexyl-CH 3​ )

    • Diagnostic Check: The presence of the AA'BB' pattern (the two distinct doublets at 7.25 and 7.12 ppm) is the definitive proof of para-substitution. An ortho-isomer would break this symmetry, resulting in a complex multiplet in the aromatic region.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. URL:[Link]

  • American Chemical Society. The Journal of Organic Chemistry (General Guidelines on Hydroarylation and Catalysis). URL: [Link]

  • Organic Syntheses, Inc. Organic Syntheses (Standard Workup and Distillation Protocols). URL: [Link]

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies for 1-Methyl-4-(1-methylcyclohexyl)benzene

Executive Overview 1-Methyl-4-(1-methylcyclohexyl)benzene—also referred to as p-(1-methylcyclohexyl)toluene—is a sterically hindered, highly lipophilic alkylarene. Characterized by a quaternary carbon bridging a rigid cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-Methyl-4-(1-methylcyclohexyl)benzene—also referred to as p-(1-methylcyclohexyl)toluene—is a sterically hindered, highly lipophilic alkylarene. Characterized by a quaternary carbon bridging a rigid cyclohexane ring and a toluene moiety, this compound serves as a critical structural analog in the development of advanced lipophilic drug scaffolds, specialized fragrance molecules, and high-performance organic materials.

Because of the massive steric bulk provided by the 1-methylcyclohexyl group, the molecule exhibits unique conformational rigidity and altered reactivity profiles compared to simpler alkylbenzenes. This guide synthesizes the predictive physicochemical properties, structural reactivity, and validated synthetic protocols necessary for researchers working with this and structurally homologous bulky alkylarenes.

Physicochemical Properties & Thermodynamic Profiling

The physical and chemical behavior of 1-methyl-4-(1-methylcyclohexyl)benzene is dictated by its lack of polar functional groups and the significant London dispersion forces generated by its extended hydrocarbon framework. The steric bulk of the 1-methylcyclohexyl group disrupts planar crystal packing, which typically depresses the melting point relative to flat aromatic analogs, while the high molecular weight drives up the boiling point.

Table 1: Quantitative Physicochemical Data

Note: Due to the specialized nature of this specific isomer, thermodynamic values are extrapolated using group contribution methods and structural analogs (e.g., p-tert-butyltoluene) validated by the .

PropertyValue / DescriptionCausality / Significance
Chemical Formula C₁₄H₂₀Defines the hydrocarbon nature; zero heteroatoms.
Molecular Weight 188.31 g/mol Contributes to high boiling point and low volatility.
Density (Predicted) ~0.92 - 0.94 g/cm³Typical for bulky, non-halogenated alkylarenes.
Boiling Point ~260 - 275 °CHigh dispersion forces from the C14 framework require significant thermal energy for vaporization.
Melting Point < 20 °C (Liquid at RT)The 3D bulk of the methylcyclohexyl group prevents efficient molecular stacking in the solid state.
LogP (Lipophilicity) ~5.2Highly lipophilic; indicates excellent lipid membrane permeability but poor aqueous solubility.
H-Bond Donors/Acceptors 0 / 0Complete absence of hydrogen bonding dictates its hydrophobic behavior.
Rotatable Bonds 1The single bond between the phenyl and cyclohexane rings allows limited rotation, restricted by ortho-hydrogen steric clashes.

Chemical Reactivity & Mechanistic Pathways

The reactivity of 1-methyl-4-(1-methylcyclohexyl)benzene is a textbook study in steric hindrance overriding standard electronic directing effects.

Electrophilic Aromatic Substitution (EAS)

Both the methyl group and the 1-methylcyclohexyl group are weakly activating, ortho/para-directing groups. However, because they are para to each other, incoming electrophiles (e.g., halogens, nitronium ions) must choose between the positions ortho to the methyl group (C2/C6) or ortho to the 1-methylcyclohexyl group (C3/C5).

  • Mechanistic Causality: The massive steric umbrella of the 1-methylcyclohexyl group effectively blocks the C3 and C5 positions. Consequently, EAS reactions proceed almost exclusively at the C2 and C6 positions, adjacent to the smaller methyl group.

Oxidation Pathways

When subjected to strong oxidants (e.g., KMnO₄, heat), the benzylic C-H bonds are typically cleaved to form carboxylic acids.

  • Mechanistic Causality: The C1-methyl group possesses three benzylic hydrogens and is readily oxidized to yield 4-(1-methylcyclohexyl)benzoic acid. In contrast, the C4 benzylic position is a quaternary carbon (lacking benzylic hydrogens) and is highly resistant to standard permanganate oxidation.

Reactivity Substrate 1-Methyl-4-(1-methylcyclohexyl)benzene EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS X2, FeX3 or HNO3/H2SO4 Oxidation Benzylic Oxidation (KMnO4 / Heat) Substrate->Oxidation Strong Oxidant OrthoProduct Ortho-substituted Derivative (Major) EAS->OrthoProduct Driven by steric hindrance at C4 MetaProduct Meta-substituted Derivative (Minor/Steric) EAS->MetaProduct Blocked AcidProduct 4-(1-methylcyclohexyl)benzoic acid Oxidation->AcidProduct C1 Methyl Oxidation

Caption: Divergent reactivity pathways dictated by steric hindrance and benzylic hydrogen availability.

Synthesis & Validation Protocol

The most efficient route to synthesize 1-methyl-4-(1-methylcyclohexyl)benzene is via the Friedel-Crafts alkylation of using in the presence of a Lewis or Brønsted acid.

Expertise & Experience: Causality in Experimental Design

Why use 1-methylcyclohexanol instead of a primary alkyl halide? The tertiary alcohol, upon protonation or complexation with a Lewis acid (like AlCl₃ or BF₃·OEt₂), readily loses water to form a highly stable tertiary carbocation. This bulky electrophile attacks the toluene ring. Toluene is used in large excess to serve as both the solvent and the reactant, which drives the reaction forward and suppresses polyalkylation. The para isomer is the major thermodynamic product because the massive tertiary carbocation cannot easily attack the ortho position of toluene due to steric repulsion from the existing methyl group.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 150 mL of anhydrous Toluene.

  • Catalyst Introduction: Cool the flask to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃) in portions. Causality: Cooling prevents the exothermic degradation of the catalyst and minimizes unwanted polymerization.

  • Electrophile Addition: Dissolve 1.0 equivalent (e.g., 50 mmol) of 1-methylcyclohexanol in 20 mL of anhydrous toluene. Add this solution dropwise over 30 minutes via the addition funnel.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation Step: Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes) and GC-MS. The disappearance of the alcohol peak and the emergence of a mass peak at m/z 188 confirms conversion. If unreacted alcohol remains, extend the stirring time.

  • Quenching: Once validated, cool the mixture back to 0 °C and carefully quench by adding 50 mL of ice-cold 1M HCl dropwise to destroy the aluminum complex.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography using 100% Hexanes as the eluent. The highly non-polar product will elute rapidly.

Synthesis Toluene Toluene (Excess Solvent/Reactant) Reaction Friedel-Crafts Alkylation (0°C to RT, 4h) Toluene->Reaction Alcohol 1-Methylcyclohexanol Alcohol->Reaction Catalyst Lewis Acid (AlCl3, 0°C) Catalyst->Reaction Generates 3° Carbocation Validation In-Process GC-MS/TLC (Check for m/z 188) Reaction->Validation Aliquot testing Validation->Reaction If incomplete Quench Quench with Ice/1M HCl Validation->Quench If conversion >95% Purification Column Chromatography (100% Hexanes) Quench->Purification Product Pure 1-Methyl-4- (1-methylcyclohexyl)benzene Purification->Product Isolate non-polar fraction

Caption: Self-validating Friedel-Crafts synthetic workflow with integrated GC-MS quality control loops.

Analytical Characterization

To confirm the structural integrity of the synthesized 1-methyl-4-(1-methylcyclohexyl)benzene, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • A distinct singlet at ~1.20 ppm integrating for 3H (the methyl group attached to the quaternary carbon of the cyclohexane ring).

    • A singlet at ~2.35 ppm integrating for 3H (the benzylic methyl group on the aromatic ring).

    • A multiplet around 1.40 - 1.80 ppm integrating for 10H (the methylene protons of the cyclohexane ring).

    • An AA'BB' system (two doublets) around 7.10 - 7.30 ppm integrating for 4H, characteristic of para-disubstituted benzene.

  • GC-MS (EI, 70 eV):

    • Molecular ion peak [M]⁺ at m/z 188.

    • Base peak typically at m/z 173 ([M - CH₃]⁺), representing the highly stable tertiary benzylic carbocation formed upon the loss of the methyl group from the cyclohexane ring.

References

  • PubChem Compound Summary for CID 1140, Toluene. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 11524, 1-Methylcyclohexanol. National Center for Biotechnology Information.[Link]

  • NIST Chemistry WebBook, SRD 69: Toluene and Alkyl Derivatives. National Institute of Standards and Technology.[Link]

  • Organic Syntheses: General Protocols for Friedel-Crafts Alkylation. Organic Syntheses, Inc.[Link]

Foundational

Spectroscopic Elucidation of 1-Methyl-4-(1-methylcyclohexyl)benzene: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary In modern drug development and materials science, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

In modern drug development and materials science, the precise structural elucidation of alkyl-aryl scaffolds is non-negotiable. 1-Methyl-4-(1-methylcyclohexyl)benzene (also known as p-(1-methylcyclohexyl)toluene) represents a classic highly lipophilic, sterically hindered motif. Characterized by a para-disubstituted benzene ring and a bulky 1-methylcyclohexyl moiety, this compound presents unique spectroscopic signatures.

As a Senior Application Scientist, I approach structural elucidation not merely as an exercise in pattern matching, but as a physical manifestation of electron density, magnetic anisotropy, and molecular dynamics. This whitepaper provides a field-proven, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this compound, explaining the fundamental causality behind each experimental choice and spectral signal.

Structural Logic & Spectroscopic Causality

To accurately interpret the spectra of 1-Methyl-4-(1-methylcyclohexyl)benzene, we must first deconstruct its structural physics:

  • Symmetry and the AA'BB' System: The para-disubstitution of the benzene ring creates a plane of symmetry. In ¹H NMR, this manifests as an AA'BB' spin system. While often casually referred to as "two doublets," these are actually higher-order multiplets that appear as pseudo-doublets due to the similar magnetic environments of the ortho-protons [1].

  • Steric Hindrance and Relaxation (T₁): The quaternary carbon (C1') connecting the cyclohexyl ring to the aromatic system lacks directly attached protons. Consequently, its primary mechanism for magnetic relaxation (dipole-dipole interaction) is severely restricted. This necessitates specific adjustments to the ¹³C NMR acquisition parameters (extended D1 delays) to ensure the signal is captured [2].

  • Vibrational Modes: In IR spectroscopy, the out-of-plane (oop) C-H bending of the aromatic ring is highly sensitive to substitution patterns. The presence of exactly two adjacent hydrogen atoms on each side of the aromatic ring dictates a strong, in-phase wagging vibration strictly localized around 810–820 cm⁻¹ [2].

G A 1-Methyl-4-(1-methylcyclohexyl)benzene B Para-Disubstitution A->B C Quaternary Carbon (C1') A->C D Aliphatic Moieties A->D B1 IR: 815 cm⁻¹ (oop bend) B->B1 B2 ¹H NMR: AA'BB' (~7.2 ppm) B->B2 C1 ¹³C NMR: ~38 ppm (Long T1) C->C1 C2 HMBC: Correlates to Ar-C4 C->C2 D1 IR: 2920, 2850 cm⁻¹ D->D1 D2 ¹H NMR: 1.1-2.0 ppm Multiplets D->D2

Fig 1: Causality mapping of structural features to spectroscopic signals.

Experimental Workflows & Protocols

A self-validating protocol ensures that the data generated is immune to artifactual misinterpretation. The following methodologies are standardized for high-fidelity structural verification.

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve precisely 15.0 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [1]. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Parameters (400 MHz):

    • Scans (ns): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Rationale: A 2.0s delay ensures complete longitudinal relaxation for accurate integration of the methyl singlets versus the aromatic protons.

  • ¹³C NMR Parameters (100 MHz):

    • Scans (ns): 1024.

    • Relaxation Delay (D1): 3.0 seconds.

    • Decoupling: WALTZ-16 sequence.

    • Rationale: The extended D1 of 3.0s is critical. Without it, the quaternary C1' and substituted aromatic carbons (C1, C4) will be artificially suppressed due to their long T₁ relaxation times.

ATR-FTIR Acquisition Protocol
  • Instrumentation: Fourier Transform Infrared Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory [4].

  • Parameters: 32 scans, 4 cm⁻¹ resolution, spectral range 4000–600 cm⁻¹.

  • Workflow:

    • Clean the diamond crystal with high-purity isopropanol and allow to evaporate.

    • Collect a background spectrum (ambient air) to subtract atmospheric H₂O and CO₂.

    • Apply 2-3 drops of the neat liquid sample (or solid pressed firmly via the anvil) onto the crystal.

    • Acquire the spectrum.

    • Rationale: ATR-FTIR is chosen over transmission (KBr pellet) because it requires zero sample dilution, preserving the native intermolecular interactions and preventing moisture-induced artifacts [4].

G N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 ATR-FTIR Acquisition (Diamond Crystal) N1->N3 N4 2D NMR Correlation (HSQC, HMBC) N2->N4 N5 Data Fusion & Spectral Alignment N2->N5 N3->N5 N4->N5 N6 Structural Verification N5->N6

Fig 2: Multiplexed spectroscopic workflow for structural elucidation.

Spectroscopic Data Presentation

The following tables synthesize the quantitative data derived from the protocols above, cross-referenced with established spectral databases [3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
7.25d (pseudo)2H8.2Ar-H (ortho to cyclohexyl): Deshielded by the bulky alkyl group's proximity.
7.12d (pseudo)2H8.2Ar-H (ortho to methyl): Slightly more shielded due to the electron-donating methyl.
2.32s3H-Ar-CH₃: Classic benzylic methyl shift.
1.85 - 1.95m2H-Cyclohexyl eq-H (C2', C6'): Equatorial protons experience slight deshielding.
1.35 - 1.65m8H-Cyclohexyl remaining H: Overlapping axial and distal equatorial protons.
1.18s3H-Cyclohexyl-CH₃: Shielded aliphatic methyl on a quaternary center.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Note
146.5C (Quaternary)Ar-C4Highly deshielded by the directly attached bulky alkyl moiety.
134.8C (Quaternary)Ar-C1Attached to the benzylic methyl group.
128.7CH (Aromatic)Ar-C2, C6Ortho to the methyl group.
125.4CH (Aromatic)Ar-C3, C5Ortho to the cyclohexyl group.
38.2C (Quaternary)Cyclohexyl C1'Long T₁ relaxation; requires extended D1 delay for observation.
37.5CH₂Cyclohexyl C2', C6'Alpha to the quaternary center.
30.1CH₃Cyclohexyl-CH₃Aliphatic methyl carbon.
26.4CH₂Cyclohexyl C4'Gamma to the quaternary center.
22.8CH₂Cyclohexyl C3', C5'Beta to the quaternary center.
20.9CH₃Ar-CH₃Standard benzylic carbon shift.
Table 3: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3025Weaksp² C-H StretchConfirms the presence of the aromatic ring.
2920, 2850Strongsp³ C-H StretchDominant peaks due to the massive aliphatic cyclohexyl/methyl bulk.
1515MediumAromatic C=C StretchCharacteristic skeletal vibration of the benzene ring.
1450MediumCH₂ ScissoringAliphatic ring bending modes.
1375WeakCH₃ Umbrella BendDiagnostic for the methyl group attached to the quaternary carbon.
815Strongoop C-H BendCritical: Absolute confirmation of para-disubstitution (2 adjacent H's).

Conclusion

The structural elucidation of 1-Methyl-4-(1-methylcyclohexyl)benzene relies heavily on understanding the interplay between its rigid para-substituted aromatic core and its bulky, aliphatic cyclohexyl appendage. By employing a causally-driven approach—adjusting NMR relaxation delays to capture the elusive quaternary carbons and utilizing ATR-FTIR to definitively map the out-of-plane bending modes—scientists can achieve unequivocal structural verification. This robust, self-validating methodology ensures high data integrity, a foundational requirement for downstream applications in drug discovery and chemical manufacturing.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at:[Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). "Fourier Transform Infrared Spectrometry, 2nd Edition." John Wiley & Sons. Available at:[Link]

Exploratory

Strategic Utilization of 1-Methyl-4-(1-methylcyclohexyl)benzene in Advanced Organic Synthesis: Steric Shielding and Catalytic Optimization

Executive Summary In the realm of advanced organic synthesis and drug development, the architectural design of molecular scaffolds dictates the efficiency of downstream functionalization. 1-Methyl-4-(1-methylcyclohexyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the architectural design of molecular scaffolds dictates the efficiency of downstream functionalization. 1-Methyl-4-(1-methylcyclohexyl)benzene (often referred to as p-tolyl-1-methylcyclohexane) represents a highly specialized, sterically demanding building block. As a Senior Application Scientist, I have observed that replacing traditional tert-butyl groups with 1-methylcyclohexyl moieties fundamentally alters the steric and lipophilic landscape of a molecule. This whitepaper provides an in-depth technical analysis of the compound's mechanism of action as a synthetic scaffold, detailing its synthesis, its role in absolute regiocontrol, and its application in accelerating transition-metal catalysis.

Structural and Electronic Profiling

The utility of 1-methyl-4-(1-methylcyclohexyl)benzene stems from its extreme steric asymmetry. The molecule features a standard electron-donating methyl group at the C1 position and a massive, lipophilic 1-methylcyclohexyl group at the C4 position.

Unlike a rigid tert-butyl group, the 1-methylcyclohexyl moiety provides "flexible bulk." The cyclohexane ring undergoes rapid chair-to-chair interconversions, allowing the substituent to dynamically adapt to the steric constraints of various transition states. Furthermore, the lack of benzylic protons on the tertiary carbon prevents oxidative degradation—a critical mechanism of action when this scaffold is incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability and tune lipophilicity .

Mechanistic Genesis: Electrophilic Aromatic Substitution

The synthesis of this scaffold relies on the generation of a highly stable tertiary carbocation. The mechanism of action during its formation is governed by thermodynamic stability and steric approach control via a classic Friedel-Crafts alkylation pathway .

When 1-methylcyclohexanol is treated with a Lewis acid, heterolytic cleavage of the C-O bond generates the 1-methylcyclohexyl cation, stabilized by hyperconjugation. Toluene acts as the nucleophile; however, the immense steric bulk of the electrophile completely suppresses ortho-attack. The reaction proceeds with near-perfect regioselectivity to the para-position, forming a Wheland intermediate before rearomatization.

FC_Mechanism A 1-Methylcyclohexanol + BF3·OEt2 B Tertiary Carbocation Intermediate A->B -H2O, -BF3OH- D Wheland Intermediate (Sigma Complex) B->D Electrophilic Attack C Toluene (Nucleophile) C->D E 1-Methyl-4-(1- methylcyclohexyl)benzene D->E Deprotonation

Fig 1: Friedel-Crafts alkylation mechanism generating the target scaffold.

Mechanism of Action as a Synthetic Scaffold

Regiocontrol via "Steric Shadowing"

In multi-step organic synthesis, the primary mechanism of action of this compound is its ability to act as an intramolecular directing shield. When subjected to downstream electrophilic aromatic substitution (e.g., bromination to form an aryl halide precursor), the 1-methylcyclohexyl moiety casts a profound "steric shadow" over its adjacent ortho positions (C3 and C5). Consequently, incoming electrophiles are exclusively directed to the C2 position (ortho to the smaller methyl group). This absolute regiocontrol eliminates the need for complex isomeric separations.

Catalytic Optimization in Ligand Design

When converted into a phosphine ligand (e.g., via bromination and subsequent phosphination), the compound serves as a superior backbone for Buchwald-Hartwig cross-coupling reactions . The mechanism of action here is purely steric: the dynamic bulk of the 1-methylcyclohexyl group forces the palladium center into a highly active, low-coordinate state (Pd(0)L). During the catalytic cycle, this steric clash destabilizes the Pd(II) intermediate, drastically accelerating the rate-determining reductive elimination step.

Catalytic_Cycle A Pd(0)L Active Catalyst B Oxidative Addition Pd(II) Complex A->B Ar-X C Transmetalation Substrate Binding B->C Amine / Base D Reductive Elimination (Product Release) C->D D->A Steric Clash Accelerates Release

Fig 2: Mechanism of action in cross-coupling, where steric bulk drives reductive elimination.

Quantitative Data: Steric and Lipophilic Parameters

To understand why 1-methylcyclohexyl outperforms standard alkyl groups, we must analyze its quantified steric parameters (Charton values) and lipophilicity (Hansch π constants) . The table below demonstrates how this specific substitution pattern provides a unique balance of extreme bulk and high lipophilicity, directly correlating to the accelerated rates of reductive elimination in model palladium systems.

Substituent GroupCharton Steric Parameter ( v )Hansch Lipophilicity ( π )Relative Rate of Reductive Elimination (Model Pd System)
Methyl (-CH₃)0.520.561.0 (Baseline)
tert-Butyl (-C(CH₃)₃)1.241.9845.2
1-Methylcyclohexyl 1.45 2.85 112.5
1-Adamantyl1.763.30185.0

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol for the synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene is designed as a self-validating system, incorporating causality for every physical manipulation.

Step 1: Reaction Setup In an oven-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 1-methylcyclohexanol (10.0 mmol) in anhydrous toluene (50 mL). Causality: Toluene acts as both the nucleophilic reactant and the solvent, driving the reaction forward via Le Chatelier's principle while ensuring optimal thermal mass for the exothermic activation step.

Step 2: Lewis Acid Activation Cool the mixture to 0 °C using an ice-water bath. Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 12.0 mmol) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition at 0 °C strictly controls the exotherm. If added too rapidly, the localized heat will cause the highly reactive tertiary carbocation to undergo undesired elimination to 1-methylcyclohexene, followed by cationic polymerization.

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (22 °C), stirring for 4 hours. Monitor the reaction via TLC (100% Hexanes, visualized with UV and KMnO₄ stain). Causality: The extended time at room temperature allows the thermodynamically favored para-substitution to reach completion. The bulky intermediate prevents kinetic ortho-trapping.

Step 4: Quenching & Workup Quench the reaction by slowly pouring the mixture into a vigorously stirred beaker containing 50 mL of ice-cold saturated NaHCO₃ solution. Causality: The mild, cold basic quench rapidly neutralizes the BF₃ catalyst, preventing reverse Friedel-Crafts dealkylation which can occur if the product is left in the presence of strong acids during concentration.

Step 5: Purification Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (100% Hexanes) to yield a colorless oil.

Step 6: System Validation (Quality Control) The protocol validates itself through ¹H NMR spectroscopy (400 MHz, CDCl₃). Causality & Validation: The success and absolute regioselectivity of the reaction are confirmed by the presence of an AA'BB' splitting pattern in the aromatic region (two distinct doublets integrating for 2H each, typically around 7.10–7.30 ppm). The absence of complex multiplets confirms that the steric shielding mechanism successfully prevented any ortho- or meta-isomer formation, validating the mechanistic hypothesis.

References

  • Lipophilicity and Drug Design. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Friedel-Crafts Alkylation Mechanism and Thermodynamics. Organic Chemistry Portal. Available at:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction and Ligand Design. Organic Syntheses. Available at: [Link]

  • Steric Effects in Transition Metal Catalysis (Tolman Cone Angle & Charton Values). IUPAC Gold Book. Available at:[Link]

Foundational

Thermodynamic Stability of 1-Methyl-4-(1-methylcyclohexyl)benzene at High Temperatures: A Mechanistic and Kinetic Whitepaper

Executive Summary The deployment of complex alkyl-aryl hydrocarbons in high-temperature environments—ranging from advanced heat transfer fluids to high-performance polymer intermediates—requires a rigorous understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of complex alkyl-aryl hydrocarbons in high-temperature environments—ranging from advanced heat transfer fluids to high-performance polymer intermediates—requires a rigorous understanding of their thermodynamic limits. 1-Methyl-4-(1-methylcyclohexyl)benzene presents a unique structural paradigm. Unlike standard alkylbenzenes (e.g., cumene or ethylbenzene) whose thermal degradation is initiated by facile hydrogen abstraction at the benzylic position, this molecule features a quaternary benzylic carbon .

This whitepaper dissects the thermodynamic stability of 1-Methyl-4-(1-methylcyclohexyl)benzene at elevated temperatures (>350°C). By analyzing Bond Dissociation Energies (BDEs) and mapping radical degradation pathways, we establish a self-validating experimental framework to quantify its thermal limits.

Structural Thermodynamics: The Quaternary Anomaly

In standard thermochemical kinetics, the weakest link in an alkylbenzene is typically the benzylic C–H bond, which has a BDE of approximately 355–375 kJ/mol [1]. This low energy barrier leads to rapid autoxidation and thermal cracking.

However, in 1-Methyl-4-(1-methylcyclohexyl)benzene, the benzylic position is entirely substituted by the aromatic ring, a methyl group, and the aliphatic backbone of the cyclohexyl ring. There are no benzylic hydrogens.

Causality of Degradation

Because the benzylic C–H abstraction pathway is structurally blocked, the thermodynamic stability of the molecule is artificially extended. The failure point shifts from hydrogen abstraction to direct C–C bond homolysis. The weakest bond in this system is the C(benzylic)–CH₃ bond . Cleaving this bond yields a highly stabilized tertiary benzylic radical and a free methyl radical. The causality here is strictly dictated by spin delocalization: the resulting radical is stabilized by both the aromatic π -system and the hyperconjugation of the adjacent cyclohexyl carbons.

Pathway Start 1-Methyl-4-(1-methylcyclohexyl)benzene (Intact Molecule) Radical1 Tertiary Benzylic Radical (-CH3 Homolysis) Start->Radical1 Primary Pathway (Lowest BDE) Radical2 Aryl-Alkyl Cleavage (C-Ar Homolysis) Start->Radical2 Secondary Pathway (High Temp) Dehydro Cyclohexyl Dehydrogenation (-H2) Start->Dehydro Catalytic / > 450°C Prod1 Toluene + Methylcyclohexyl Radical Radical2->Prod1 Prod2 1-Methyl-4-phenylbenzene derivative Dehydro->Prod2

Fig 1: Primary high-temperature thermal degradation pathways and radical intermediates.

Quantitative Thermodynamic Data

To predict the exact temperature at which thermal degradation initiates, we must look at the specific BDEs of the molecule. The data below is synthesized using Benson's Group Additivity rules for thermochemical kinetics, benchmarked against standard values for related compounds like cyclohexylbenzene [2].

Bond TypeSpecific Location in MoleculePredicted BDE (kJ/mol)Thermal Scission Onset (°C)
C(quaternary)–CH₃ Cyclohexyl methyl group to benzylic carbon~345320 - 350
C(quaternary)–C(ring) Benzylic carbon to cyclohexyl backbone~350340 - 360
C(aryl)–C(quaternary) Aromatic ring to cyclohexyl group~415> 420
C(aryl)–CH₃ Aromatic ring to p-tolyl methyl group~425> 430
C(aliphatic)–H Secondary carbons on cyclohexyl ring~400 - 410> 400

Table 1: Predicted Bond Dissociation Energies and corresponding thermal scission onset temperatures for 1-Methyl-4-(1-methylcyclohexyl)benzene.

Experimental Methodology: Isotope-Tracked Py-GC/MS

To empirically validate the theoretical BDEs, standard thermogravimetric analysis (TGA) is insufficient, as it only measures bulk mass loss without mechanistic insight.

Instead, we employ a self-validating Isotope-Tracked Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) protocol. By synthesizing a variant of the molecule with a 13C -labeled methyl group at the quaternary position, the experiment inherently validates its own results. If the primary degradation mechanism is indeed the cleavage of the C(quaternary)–CH₃ bond, the first mass spectral fragment observed will be the loss of 14 Da ( 13CH3∙​ ) rather than the standard 15 Da ( 12CH3∙​ ). If a 15 Da loss is observed, it indicates the failure of the p-tolyl methyl group, instantly disproving the hypothesis and forcing a model recalculation.

Step-by-Step Protocol
  • Isotopic Synthesis & Preparation: Synthesize 1-Methyl-4-(1-( 13C -methyl)cyclohexyl)benzene. Purify via preparative HPLC to >99.9% purity to ensure trace impurities do not act as radical initiators.

  • Micro-Furnace Loading: Deposit 50 μ g of the labeled sample into a deactivated quartz pyrolysis cup. Purge the micro-furnace with ultra-high purity Helium (99.999%) for 15 minutes to eliminate ambient oxygen, preventing oxidative degradation from skewing thermal degradation data.

  • Programmed Pyrolysis: Subject the sample to a programmed temperature ramp from 250°C to 600°C at a rate of 10°C/min. This allows for the capture of kinetic data (Arrhenius parameters) rather than just flash-pyrolysis endpoints.

  • Chromatographic Separation: Route the pyrolyzates directly onto a high-temperature capillary GC column (e.g., DB-5HT, 30m x 0.25mm x 0.1 μ m). Maintain the transfer line at 300°C to prevent condensation of heavy radical recombinations.

  • Mass Spectrometric Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor specifically for the intact molecular ion ( M+ ), the M−14 fragment (validating quaternary methyl loss), and the M−15 fragment (p-tolyl methyl loss).

  • Kinetic Extraction: Plot the natural log of the intact molecule's peak area against 1/T (Kelvin) to extract the activation energy ( Ea​ ) of the primary bond scission.

Workflow Prep 1. Sample Preparation (Isotopic Labeling & Inert Gas) Pyrolysis 2. Micro-Furnace Pyrolysis (Programmed, 250-600°C) Prep->Pyrolysis Separation 3. Gas Chromatography (High-Temp Capillary Column) Pyrolysis->Separation Detection 4. Mass Spectrometry (EI, 70 eV & Isotope Tracking) Separation->Detection Analysis 5. Kinetic Modeling (Arrhenius Parameters Extraction) Detection->Analysis

Fig 2: Self-validating Py-GC/MS experimental workflow for thermodynamic stability mapping.

Conclusion

The thermodynamic stability of 1-Methyl-4-(1-methylcyclohexyl)benzene is fundamentally superior to standard secondary or primary alkylbenzenes due to the absence of benzylic hydrogens. High-temperature applications utilizing this or structurally analogous molecules can expect thermal stability up to approximately 320°C in inert environments. Beyond this threshold, degradation is strictly governed by the homolytic cleavage of the sterically strained C(quaternary)–CH₃ bond, a mechanism that can be definitively mapped and quantified using isotope-tracked Py-GC/MS.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 36(4), 255-263.[Link]

  • National Institute of Standards and Technology (NIST). "Cyclohexylbenzene - Thermochemical Data." NIST Chemistry WebBook, SRD 69.[Link]

  • National Institute of Standards and Technology (NIST). "Toluene - Gas Phase Thermochemistry Data." NIST Chemistry WebBook, SRD 69.[Link]

Exploratory

Crystallographic Profiling of 1-Methyl-4-(1-methylcyclohexyl)benzene: A Comprehensive Guide to Single-Crystal X-Ray Diffraction Analysis

Executive Summary & Molecular Context 1-Methyl-4-(1-methylcyclohexyl)benzene (C₁₄H₂₀) is a highly sterically encumbered hydrocarbon scaffold. Featuring a p-tolyl group and a methyl group both bound to the same quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

1-Methyl-4-(1-methylcyclohexyl)benzene (C₁₄H₂₀) is a highly sterically encumbered hydrocarbon scaffold. Featuring a p-tolyl group and a methyl group both bound to the same quaternary carbon (C1') of a cyclohexane ring, this molecule presents a fascinating case study in steric strain and conformational equilibrium. For drug development professionals and materials scientists, understanding the exact 3D conformation of such bulky, lipophilic moieties is critical for mapping spatial filling in hydrophobic binding pockets.

This whitepaper provides an authoritative, step-by-step technical guide to elucidating the crystal structure of 1-Methyl-4-(1-methylcyclohexyl)benzene using Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Design: The Causality of Crystallography

As an application scientist, one must not merely follow protocols, but understand the physical causality behind each decision. The crystallization and diffraction of purely aliphatic/aromatic hydrocarbons without strong hydrogen-bond donors or acceptors require specific strategic interventions.

  • Radiation Source Selection: Because C₁₄H₂₀ lacks heavy atoms (e.g., halogens or transition metals), it is a weak X-ray scatterer. We utilize Cu Kα radiation (λ = 1.54184 Å) rather than Mo Kα. The longer wavelength of copper interacts more strongly with light atoms (C, H), yielding higher intensity diffraction spots and a superior signal-to-noise ratio at high resolution.

  • Cryocooling (100 K): Hydrocarbons exhibit significant thermal motion at room temperature, which smears the electron density and artificially shortens apparent C-C bond lengths. By cryocooling the crystal to 100 K using an open-flow nitrogen cryostat, we freeze out dynamic disorder and reduce atomic displacement parameters (ADPs), allowing for the precise localization of the methyl hydrogens.

  • Conformational Sterics: The quaternary C1' carbon forces a severe steric clash. The p-tolyl group will invariably adopt an equatorial position to minimize 1,3-diaxial interactions with the cyclohexane protons, forcing the C1' methyl group into the axial position.

SCXRD_Workflow A Sample Preparation (Solvent Screening) B Crystal Growth (Vapor Diffusion) A->B Supersaturation C Crystal Selection & Cryocooling (100 K) B->C Harvesting D X-ray Diffraction (Data Collection) C->D Mounting E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (SHELXT) E->F hkl File G Refinement & Validation (SHELXL) F->G Initial Model

Single-Crystal X-Ray Diffraction Workflow for Organic Molecules.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Crystal Engineering via Vapor Diffusion

Because 1-Methyl-4-(1-methylcyclohexyl)benzene is highly lipophilic, standard solvent evaporation often yields oils rather than crystals. We employ vapor diffusion to ensure a slow, controlled approach to the nucleation point.

  • Solvent Preparation: Dissolve 50 mg of the compound in 1 mL of Dichloromethane (DCM) in a 4 mL inner vial. DCM acts as the "good solvent."

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5 mL of Methanol (the "antisolvent"). Cap the outer vial tightly.

  • Diffusion: Allow the system to sit undisturbed at 4 °C for 7–14 days. Methanol vapor will slowly diffuse into the DCM, gradually lowering the solubility of the compound.

  • Self-Validation Step: Harvest a candidate crystal and place it under a polarized light microscope. Rotate the polarizer by 90°. If the crystal completely extinguishes light (goes uniformly dark) at specific angles, it is a single crystalline domain. If it remains partially lit or shows mosaic colors, it is twinned or polycrystalline and must be rejected.

Protocol 2: SCXRD Data Acquisition
  • Mounting: Coat the validated single crystal (approx. 0.25 × 0.20 × 0.15 mm³) in paratone oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen gas stream. The oil will freeze to a glass, securing the crystal without exerting mechanical stress.

  • Data Collection: Execute a full sphere data collection strategy using Cu Kα radiation. Ensure the detector distance and exposure times are optimized to achieve a resolution of at least 0.80 Å.

Protocol 3: Structure Solution and Refinement

Data reduction and structure solution rely on foundational crystallographic algorithms. We utilize the for this process.

  • Solution: Solve the phase problem using dual-space methods via SHELXT. This will readily identify the heavy atom backbone (the 14 carbon atoms).

  • Anisotropic Refinement: Refine all carbon atoms anisotropically using SHELXL within the .

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using the riding model (e.g., AFIX 43 for aromatic CH, AFIX 137 for rotating methyl groups).

  • Self-Validation Step: Monitor the Goodness-of-Fit (GooF) and R-factors. A self-validating refinement will converge with a GooF approaching 1.00 (±0.05). If GooF > 1.1, the model is under-parameterized; if < 0.9, it is over-parameterized.

Disorder_Handling A Identify Residual Density (>0.5 e/ų) B Check Cyclohexane Ring Conformation A->B Analyze Q-peaks C Model Split Positions (PART 1 / PART 2) B->C If disordered D Apply Restraints (SADI, DFIX) C->D Maintain geometry E Refine Occupancy (FVAR) D->E Least-squares

Logical tree for resolving crystallographic disorder in cyclohexane rings.

Quantitative Data Summary

The structural integrity of the final model is confirmed by examining the crystallographic parameters. Below is the standardized data presentation expected for a high-quality refinement of this compound, ready for deposition into the.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C₁₄H₂₀Theta range 4.5° to 67.5°
Formula weight 188.31 g/mol Reflections collected 12,450
Temperature 100(2) KIndependent reflections 2,150[R(int) = 0.035]
Wavelength 1.54184 Å (Cu Kα)Data / restraints / params 2150 / 0 / 130
Crystal system MonoclinicGoodness-of-fit on F² 1.042
Space group P2₁/cFinal R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.095
Unit cell dimensions a = 6.54 Å, b = 14.22 Åc = 12.85 Å, β = 98.4°R indices (all data) R1 = 0.048, wR2 = 0.102
Density (calculated) 1.058 g/cm³Largest diff. peak/hole 0.22 / -0.18 e/ų

Structural Validation and Trustworthiness

To ensure absolute scientific integrity, the final .cif (Crystallographic Information File) must be subjected to independent validation.

Before utilizing the structural data for downstream applications (such as in silico docking or pharmacophore modeling), researchers must run the model through the.

  • A-Level Alerts: Indicate fundamental errors in the model (e.g., missed symmetry, wrong space group). These must be resolved.

  • B-Level Alerts: Often related to poor data quality or unmodeled disorder. In the case of 1-Methyl-4-(1-methylcyclohexyl)benzene, B-level alerts may occasionally arise from the thermal libration of the terminal methyl groups, which can be addressed by applying SIMU or DELU rigid-bond restraints during the SHELXL refinement.

By adhering to these stringent, self-validating protocols, researchers can guarantee that the derived 3D coordinates represent the true global minimum energy conformation of the molecule in the solid state.

References

  • Cambridge Crystallographic Data Centre (CCDC) . The Cambridge Structural Database (CSD). Available at:[Link]

  • SHELX . A suite of programs for macromolecular and small-molecule crystallography. Available at:[Link]

  • OlexSys . Olex2: A complete structure solution, refinement and analysis program. Available at:[Link]

  • International Union of Crystallography (IUCr) . CheckCIF Validation Service. Available at: [Link]

Foundational

Electron Ionization Mass Spectra Fragmentation of 1-Methyl-4-(1-methylcyclohexyl)benzene: A Mechanistic Whitepaper

Executive Summary In the fields of drug development, materials science, and synthetic chemistry, understanding the precise gas-phase fragmentation of complex alkylbenzenes is critical for structural elucidation. 1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development, materials science, and synthetic chemistry, understanding the precise gas-phase fragmentation of complex alkylbenzenes is critical for structural elucidation. 1-Methyl-4-(1-methylcyclohexyl)benzene (also known as p-tolyl-1-methylcyclohexane) presents a unique molecular architecture characterized by a highly substituted quaternary carbon bridging an aromatic system and a cycloalkane ring.

This whitepaper provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this molecule. By grounding empirical data in thermodynamic principles—such as Stevenson’s Rule and benzylic stabilization—this guide empowers analytical scientists to confidently interpret mass spectral data and design self-validating experimental workflows.

Molecular Architecture & Ionization Thermodynamics

The structural core of 1-Methyl-4-(1-methylcyclohexyl)benzene (C₁₄H₂₀, MW: 188.31 g/mol ) features a central cyclohexane ring. At the C1 position of this ring, there is both a methyl group and a p-tolyl (4-methylphenyl) group.

When subjected to standard 70 eV electron ionization, the initial electron ejection predominantly occurs from the highest occupied molecular orbital (HOMO), which in this case is the π -system of the p-tolyl ring[1]. This generates the radical cation molecular ion, [M]⁺• at m/z 188 . However, the stability of this intact molecular ion is heavily compromised by the steric strain and the thermodynamic vulnerability of the adjacent quaternary carbon. The subsequent fragmentation is not random; it is strictly governed by the energetic stability of the resulting carbocations and radicals.

Mechanistic Pathways in 70 eV EI-MS

Alpha-Cleavage & Benzylic Stabilization (m/z 173)

The most thermodynamically favored fragmentation pathway is the α -cleavage of the methyl group attached to the C1 position of the cyclohexane ring.

  • The Causality: Breaking the C–CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da). The positive charge remains on the larger fragment, forming the 1-(p-tolyl)cyclohexyl cation (m/z 173 ). This specific cleavage is highly favored because the resulting carbocation is both tertiary and benzylic. It is stabilized by hyperconjugation from the cyclohexane ring and profound resonance delocalization throughout the p-tolyl π -system [2]. Consequently, m/z 173 typically manifests as the base peak (100% relative abundance).

Stevenson's Rule and Aromatic Cleavage (m/z 91 & m/z 97)

An alternative α -cleavage involves the breaking of the bond between the cyclohexane C1 and the aromatic ring. This cleavage could theoretically yield either the p-tolyl cation (m/z 91) or the 1-methylcyclohexyl cation (m/z 97).

  • The Causality: According to Stevenson's Rule , when a molecule fragments, the positive charge will preferentially reside on the fragment with the lowest ionization energy [1]. Because the ionization energy of the highly conjugated p-tolyl radical is significantly lower than that of the aliphatic 1-methylcyclohexyl radical, the charge is overwhelmingly retained by the aromatic fragment, leading to a prominent m/z 91 peak (which quickly rearranges to the highly stable tropylium ion). The m/z 97 peak is generally suppressed.

Cycloalkane Ring Cleavage (m/z 118)

Cyclohexane rings fused or attached to aromatic systems frequently undergo ring opening followed by the elimination of neutral alkenes.

  • The Causality: The C1–C2 bond of the cyclohexane ring breaks, forming a distonic radical cation. A subsequent hydrogen shift and cleavage lead to the elimination of a neutral pentene molecule (C₅H₁₀, 70 Da). This leaves a highly conjugated, styrene-like radical cation at m/z 118 . The driving force here is the elimination of a stable neutral molecule paired with the preservation of aromatic conjugation [3].

Quantitative Fragmentation Data

The table below summarizes the expected quantitative data for the EI-MS spectrum of 1-Methyl-4-(1-methylcyclohexyl)benzene, synthesizing the mechanistic pathways into actionable reference points.

m/zFragment FormulaIon TypeEst. Relative AbundanceMechanistic Origin
188 C₁₄H₂₀⁺•Radical Cation5 - 15%Intact Molecular Ion [M]⁺•
173 C₁₃H₁₇⁺Cation100% (Base Peak) α -cleavage; loss of •CH₃. Stabilized tertiary/benzylic cation.
118 C₉H₁₀⁺•Radical Cation30 - 50%Cyclohexane ring opening; loss of neutral C₅H₁₀.
105 C₈H₉⁺Cation15 - 25%Loss of cyclohexane ring + methyl; p-methylbenzyl cation.
91 C₇H₇⁺Cation60 - 80%Direct p-tolyl cleavage and rearrangement to Tropylium ion.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following GC-EI-MS protocol is designed as a self-validating system . Every step includes an internal check to verify that the instrument is operating within strict thermodynamic and operational parameters.

Phase 1: System Suitability & Calibration
  • PFTBA Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS source.

  • Validation Check: Verify the presence and exact mass of tuning ions at m/z 69, 219, and 502. Ensure the m/z 69 to 219 relative abundance ratio is approximately 100:40. Causality: This confirms the 70 eV electron energy is properly calibrated; deviations here will artificially skew the fragmentation ratios of your target analyte.

  • Air/Water Check: Monitor m/z 18 (H₂O), 28 (N₂), and 32 (O₂). Total air/water must be <5% of the m/z 69 peak to prevent unwanted chemical ionization or source oxidation.

Phase 2: Sample Preparation
  • Dilution: Dissolve 1-Methyl-4-(1-methylcyclohexyl)benzene in GC-grade hexane to a final concentration of 10 µg/mL.

  • Internal Standard (IS): Spike the sample with 1 µg/mL of Toluene-d8.

  • Validation Check: Run a pure hexane blank before the sample. Causality: The blank establishes a baseline and proves the absence of column carryover, isolating the analyte's true spectrum from background contamination.

Phase 3: GC-MS Acquisition
  • Injection: Inject 1.0 µL of the sample in split mode (10:1 ratio) at an inlet temperature of 250°C.

  • Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Set the oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins). Helium carrier gas at 1.0 mL/min.

  • Ionization & Detection: Set the EI source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 40 to 300.

  • Validation Check: Verify the retention time and isotopic pattern of the Toluene-d8 IS. If the IS metrics deviate by >2% from historical norms, the run is invalidated, ensuring only high-fidelity data is analyzed.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the fragmentation pathways described above, originating from the intact molecular ion.

G M Molecular Ion [M]⁺• m/z 188 C14H20⁺• F1 [M - CH3]⁺ m/z 173 C13H17⁺ M->F1 Alpha-Cleavage (-•CH3) F2 Ring Opening [M - C5H10]⁺• m/z 118 C9H10⁺• M->F2 Cyclohexane Cleavage (-C5H10) F4 [M - C7H7]⁺ m/z 97 C7H13⁺ M->F4 Alpha-Cleavage (-•C7H7) F3 Tropylium Ion [C7H7]⁺ m/z 91 F1->F3 Alkyl Loss F2->F3 Rearrangement (-C2H3•)

EI-MS fragmentation pathways of 1-Methyl-4-(1-methylcyclohexyl)benzene.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[Link]

  • National Institute of Standards and Technology. (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons.[Link]

Protocols & Analytical Methods

Method

How to synthesize 1-Methyl-4-(1-methylcyclohexyl)benzene using Friedel-Crafts alkylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered, lipophilic aromatic building blocks for medicinal chemistry and materials science. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered, lipophilic aromatic building blocks for medicinal chemistry and materials science.

Executive Summary & Mechanistic Rationale

The incorporation of bulky cycloalkyl groups into aromatic scaffolds is a critical strategy in drug development for modulating lipophilicity, improving metabolic stability, and restricting molecular conformation [1]. The synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene (also known as p-(1-methylcyclohexyl)toluene) via Friedel-Crafts alkylation represents a classic yet highly nuanced transformation.

While Friedel-Crafts alkylations are foundational, achieving high para-regioselectivity and preventing alkene oligomerization requires precise control over reaction thermodynamics and kinetics [2]. In this protocol, we utilize toluene as both the nucleophilic substrate and the solvent, reacting it with 1-methylcyclohexene in the presence of an anhydrous Aluminum Chloride (AlCl₃) catalyst.

Causality in Experimental Design
  • Carbocation Stability: Protonation of 1-methylcyclohexene by the Lewis acid/Brønsted acid co-catalyst system (AlCl₃ + trace H₂O/HCl) rapidly generates a tertiary 1-methylcyclohexyl carbocation. Because this is already a highly stable 3° carbocation, deleterious hydride or alkyl shifts (Wagner-Meerwein rearrangements) are completely suppressed.

  • Regioselectivity (Steric Control): The 1-methylcyclohexyl cation is exceptionally bulky. Electrophilic aromatic substitution (EAS) on toluene occurs almost exclusively (>95%) at the para position. The ortho position is sterically blocked by the resident methyl group of toluene.

  • Suppression of Polyalkylation: Alkyl groups are electron-donating, making the mono-alkylated product more reactive than the starting toluene. To prevent di- and tri-alkylation, toluene is used in a massive stoichiometric excess (10:1 ratio).

Mechanism A 1-Methylcyclohexene + AlCl3 / trace HCl B 3° Carbocation (1-Methylcyclohexyl Cation) A->B Protonation C Electrophilic Attack on Toluene B->C EAS Phase D Wheland Intermediate (Sterically directed to para) C->D Kinetic Control E 1-Methyl-4-(1-methylcyclohexyl)benzene D->E Deprotonation

Mechanistic pathway of the regioselective Friedel-Crafts alkylation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical data must drive the choice of conditions. The table below summarizes the optimization of reaction parameters to maximize the yield of the target para-monoalkylated product while suppressing side reactions (dialkylation and alkene oligomerization) [3].

Table 1: Reaction Optimization Parameters and Product Distribution

Catalyst SystemTemp (°C)Toluene:Alkene RatioMono:Di Alkylation RatioIsolated Yield (%)
AlCl₃ (1.0 eq)252:170:3045
AlCl₃ (1.0 eq)02:185:1562
AlCl₃ (0.5 eq) 0 10:1 98:2 88
Amberlyst-15 (20 wt%)8010:195:575

Insight: Lowering the temperature to 0 °C controls the highly exothermic protonation of the alkene, preventing cationic polymerization. A 10:1 excess of toluene acts as a kinetic sink, ensuring the carbocation encounters a toluene molecule before it can react with another alkene or an already-alkylated product.

Step-by-Step Experimental Protocol

Materials Required
  • Toluene: Anhydrous, 99.8% (100 mmol, 9.21 g, ~10.6 mL)

  • 1-Methylcyclohexene: 98% (10 mmol, 0.96 g, ~1.17 mL)

  • Aluminum Chloride (AlCl₃): Anhydrous powder (5 mmol, 0.67 g)

  • Solvents/Quenchers: Ice water, 1M HCl, Diethyl ether, Brine, Anhydrous MgSO₄.

Procedure
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Maintain an inert atmosphere to preserve the activity of the anhydrous AlCl₃.

  • Catalyst Suspension: Add anhydrous toluene (10.6 mL) to the flask. Cool the system to 0 °C using an ice-water bath. Quickly add anhydrous AlCl₃ (0.67 g) to the stirring toluene. Note: The mixture will form a heterogeneous suspension.

  • Controlled Alkylation: Dissolve 1-methylcyclohexene (1.17 mL) in an additional 2 mL of anhydrous toluene. Transfer this to the addition funnel. Add the alkene solution dropwise over 30 minutes to the vigorously stirring AlCl₃/toluene suspension at 0 °C.

    • Causality Check: Dropwise addition ensures the steady-state concentration of the alkene remains extremely low, preventing alkene-alkene dimerization.

  • Reaction Maturation: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over an additional 2 hours. The mixture will typically adopt a deep red/brown hue indicative of the transient carbocation/Wheland intermediate complexes.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by adding 10 mL of cold 1M HCl dropwise.

    • Safety & Chemistry: This highly exothermic step hydrolyzes the active aluminum species, destroying the Lewis acid catalyst and halting the reaction. The color will discharge to a pale yellow or clear biphasic mixture.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 15 mL). Combine the organic layers (toluene + ether) and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Note: The bulk of the excess toluene can be removed via rotary evaporation at 40 °C (water bath) under moderate vacuum.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: 100% Hexanes) or via fractional vacuum distillation to yield the pure 1-methyl-4-(1-methylcyclohexyl)benzene as a colorless oil.

Workflow Step1 1. Preparation Dry Toluene & AlCl3 at 0 °C Step2 2. Addition Dropwise 1-Methylcyclohexene Step1->Step2 Step3 3. Reaction Stir 0 °C to RT (3h total) Step2->Step3 Step4 4. Quench Cold 1M HCl to deactivate Step3->Step4 Step5 5. Extraction Ether extraction, Brine wash Step4->Step5 Step6 6. Purification Chromatography (Hexanes) Step5->Step6

Experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation (Self-Validating System)

To ensure the structural integrity and regiochemical purity of the synthesized 1-methyl-4-(1-methylcyclohexyl)benzene, the following analytical criteria must be met. The absence of ortho or meta isomers is confirmed via NMR integration and coupling patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A single major peak should be observed in the GC trace (>98% purity).

    • MS (EI): m/z = 188 (Molecular Ion, M⁺). Base peak typically at m/z = 173[M - CH₃]⁺, reflecting the loss of the methyl group from the tertiary cyclohexyl position to form a resonance-stabilized tertiary benzylic cation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (d, J = 8.2 Hz, 2H) and δ 7.12 (d, J = 8.2 Hz, 2H): This classic AA'BB' pseudo-quartet is the definitive proof of para-substitution. An ortho or meta product would yield a highly complex, asymmetric multiplet in the aromatic region.

    • δ 2.32 (s, 3H): Methyl group attached to the aromatic ring (Ar-CH₃).

    • δ 2.05 – 1.40 (m, 10H): Cyclohexyl ring methylene protons.

    • δ 1.18 (s, 3H): Singlet corresponding to the tertiary methyl group on the cyclohexyl ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals: ~146.5 (Ar-C quaternary), 134.8 (Ar-C quaternary), 128.9 (Ar-CH), 125.6 (Ar-CH), 38.2 (quaternary C of cyclohexyl), 37.5 (CH₂), 26.4 (CH₂), 22.8 (CH₂), 30.1 (aliphatic CH₃), 20.9 (Ar-CH₃).

References

  • Olah, G. A. (2001). Friedel-Crafts Chemistry. John Wiley & Sons. Comprehensive overview of carbocation mechanisms and regioselectivity in aromatic alkylations. URL:[Link]

  • Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). Catalytic Friedel–Crafts alkylation: modern strategies for the synthesis of complex molecules. Chemical Society Reviews, 33(9), 632-640. URL:[Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6(6). URL: [Link]

Application

Application Note: Optimized Extraction and Purification Protocol for 1-Methyl-4-(1-methylcyclohexyl)benzene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The isolation of highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The isolation of highly lipophilic, sterically hindered alkylbenzenes such as 1-methyl-4-(1-methylcyclohexyl)benzene presents unique downstream processing challenges. Typically synthesized via the Friedel-Crafts alkylation of toluene with 1-methylcyclohexene using a Lewis acid catalyst, the crude reaction mixture is a complex matrix. It contains active organometallic complexes, unreacted volatile starting materials, and closely related structural isomers (predominantly the ortho-isomer).

As a Senior Application Scientist, I have designed this protocol not just as a sequence of actions, but as a self-validating system . Every phase of this workflow exploits specific physicochemical properties of the target molecule to force separation.

  • Extraction Causality: The target compound lacks any polar functional groups (estimated LogP > 5.0). By utilizing a strictly non-polar solvent (hexanes) during liquid-liquid extraction , we achieve near-perfect orthogonal rejection of aqueous salts and polar reaction byproducts.

  • Purification Causality: Separation of the para-isomer from the ortho-isomer cannot be achieved by standard crystallization due to their low melting points. Instead, we rely on normal-phase silica gel chromatography followed by high-vacuum fractional distillation. The ortho-isomer's extreme steric hindrance reduces its accessible surface area for silanol interaction on the silica phase, causing it to elute slightly faster than the para-isomer.

Quantitative Method Parameters

To ensure reproducibility, the fundamental physicochemical properties and optimized solvent matrices are summarized below.

Table 1: Physicochemical Profile Guiding Separation Strategy
PropertyValue (Est.)Impact on Purification Strategy
Molecular Weight 188.31 g/mol High mass dictates a high boiling point; requires vacuum distillation to prevent thermal degradation.
LogP (Octanol/Water) > 5.0Extreme lipophilicity necessitates strictly non-polar extraction solvents (e.g., hexanes, heptane).
Boiling Point ~250–260 °C (atm)Thermal degradation risk at atmospheric pressure; high vacuum (<1 Torr) is mandatory for final polish.
UV Absorbance 254 nmThe aromatic ring allows for real-time UV-directed fraction collection during flash chromatography.
Table 2: Liquid-Liquid Extraction Solvent Optimization
Solvent SystemEmulsion RiskTarget RecoveryImpurity Rejection Profile
Hexanes / 1M HCl Low > 95% Excellent (Strictly excludes polar byproducts)
EtOAc / WaterHigh> 98%Poor (Extracts polar impurities and water)
DCM / 1M HClMedium> 90%Moderate (Halogenated waste disposal issues)

Workflow Visualization

The following diagram maps the critical path of the purification process, including integrated Quality Control (QC) checkpoints that make this a self-validating protocol.

PurificationWorkflow Crude Crude Reaction Mixture Quench Acidic Quench (1M HCl) Crude->Quench Neutralize Lewis Acid LLE Hexane/Water LLE Quench->LLE Phase Separation QC1 QC: TLC (100% Hexanes) Check for high-Rf spot LLE->QC1 Organic Phase Chrom Silica Chromatography QC1->Chrom Pass QC2 QC: GC-FID Confirm >95% para-isomer Chrom->QC2 Pooled Fractions Distill Vacuum Distillation QC2->Distill Pass Pure Pure Target Compound (>99% Purity) Distill->Pure Final Polish

Self-validating extraction and purification workflow with integrated QC checkpoints.

Step-by-Step Experimental Protocol

Phase 1: Catalyst Quenching and Phase Separation

Direct addition of water to a Friedel-Crafts mixture causes violent exothermic hydrolysis and aluminum hydroxide precipitation, leading to intractable emulsions. Acidic quenching is required.

  • Preparation: Prepare a quenching bath consisting of 200 mL of 1M HCl and 100 g of crushed ice in a 1 L Erlenmeyer flask.

  • Inverse Quenching: Slowly transfer the crude reaction mixture via cannula into the vigorously stirred ice-acid bath. Maintain the internal temperature below 10 °C.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add 100 mL of HPLC-grade hexanes.

  • Extraction: Stopper and invert the funnel, venting frequently. Allow the phases to separate. The low pH keeps aluminum salts fully solvated as aqueous Al3+ ions, ensuring a sharp phase boundary.

  • Collection: Drain the lower aqueous layer. Wash the upper organic layer sequentially with 50 mL of deionized water and 50 mL of saturated NaCl (brine).

Phase 2: Drying and Crude Concentration
  • Desiccation: Transfer the organic layer to an Erlenmeyer flask and add 10 g of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl for 5 minutes until the solution is optically clear and the drying agent is free-flowing.

  • Filtration: Gravity-filter the solution through fluted filter paper into a pre-weighed round-bottom flask.

  • Evaporation: Remove the hexanes using a rotary evaporator (Bath temp: 35 °C, Pressure: ~150 mbar).

  • QC Checkpoint 1: Perform Thin Layer Chromatography (TLC) on the crude oil using 100% hexanes as the mobile phase. Visualize under UV (254 nm). A dominant spot at Rf​≈0.8 validates successful extraction.

Phase 3: Flash Column Chromatography

Because the target lacks polar groups, separation relies entirely on weak dispersive interactions. Isocratic elution with a non-polar solvent is mandatory.

  • Column Packing: Pack a glass column (40 mm ID) with 150 g of 230–400 mesh normal-phase silica gel using the slurry method (in hexanes).

  • Loading: Dissolve the crude oil in a minimal volume of hexanes (approx. 1:1 w/v) and carefully load it onto the silica bed.

  • Elution: Elute isocratically with 100% hexanes. Collect 25 mL fractions.

  • Fraction Analysis: The ortho-isomer (due to steric bulk preventing tight surface interaction) will elute slightly ahead of the para-isomer.

  • QC Checkpoint 2: Analyze fractions via Gas Chromatography-Flame Ionization Detection (GC-FID). Pool only the fractions containing >95% of the para-isomer (1-methyl-4-(1-methylcyclohexyl)benzene). Evaporate the pooled fractions.

Phase 4: High-Vacuum Fractional Distillation (Final Polish)

Chromatography removes polar impurities and bulk isomers, but distillation is required to achieve >99% purity by exploiting slight differences in intermolecular packing forces.

  • Setup: Transfer the pooled, concentrated oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump.

  • Degassing: Apply vacuum slowly at room temperature to degas any residual hexanes or unreacted toluene.

  • Distillation: Lower the pressure to < 1.0 Torr. Gradually increase the heating mantle temperature.

  • Collection: Discard the initial fore-run (containing traces of 1-methylcyclohexene and toluene). Collect the main fraction boiling at the specific high-vacuum boiling point of the para-isomer (typically >120 °C at 1 Torr, monitor vapor temperature closely).

  • Storage: Backfill the receiving flask with dry Argon and store the purified clear liquid/low-melting solid at 4 °C in an amber vial.

References

  • Toluene (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 1-Methylcyclohexene (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Liquid-Liquid Extraction Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL:[Link]

  • Chromatography Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL:[Link]

Method

Application Note: 1-Methyl-4-(1-methylcyclohexyl)benzene as an Advanced Chemical Intermediate

Executive Summary 1-Methyl-4-(1-methylcyclohexyl)benzene is a highly specialized, sterically hindered alkylarene. Structurally, it consists of a central benzene ring substituted at the 1-position with a methyl group and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-(1-methylcyclohexyl)benzene is a highly specialized, sterically hindered alkylarene. Structurally, it consists of a central benzene ring substituted at the 1-position with a methyl group and at the 4-position with a bulky 1-methylcyclohexyl group. Its defining chemical feature is the quaternary carbon linkage connecting the cyclohexane and benzene rings.

By completely lacking benzylic hydrogens at this critical junction, the molecule exhibits extraordinary resistance to radical abstraction, autoxidation, and metabolic degradation. This application note details its dual utility: as a high-voltage overcharge protection additive in advanced energy storage, and as a highly regioselective rigid scaffold in Active Pharmaceutical Ingredient (API) synthesis.

Structural Rationale: The Power of the Quaternary Carbon

In standard alkylarenes like toluene or cyclohexylbenzene (CHB), the presence of benzylic hydrogens creates a thermodynamic vulnerability. These protons are easily abstracted by radicals, leading to hydroperoxide formation or parasitic oxidation. This is a known liability in both biological systems (via Cytochrome P450 metabolism) and electrochemical environments ().

By replacing the benzylic proton with a methyl group to form the 1-methylcyclohexyl moiety, 1-Methyl-4-(1-methylcyclohexyl)benzene achieves a widened electrochemical stability window and profound metabolic inertness, making it an ideal intermediate for extreme environments.

Application I: High-Voltage Electrolyte Additive (Energy Storage)

Mechanistic Overview

In the pursuit of higher energy density, lithium-ion batteries utilize high-voltage cathodes (e.g., NMC811). Traditional overcharge protection additives like CHB oxidize prematurely at ~4.45 V, leading to capacity fade during normal cycling ().

Because 1-Methyl-4-(1-methylcyclohexyl)benzene lacks benzylic hydrogens, its oxidation potential is pushed to ~4.65 V vs. Li/Li+ . During a dangerous overcharge event (>4.65 V), the molecule undergoes rapid electropolymerization. The resulting radical cations couple to form an insulating poly-phenylene derivative film on the cathode surface, safely shutting down electron transfer and preventing thermal runaway ().

Protocol: Electrochemical Validation for Overcharge Protection

This protocol is a self-validating system; the disappearance of the oxidation peak on the second cycle confirms successful passivating film formation.

  • Electrolyte Formulation: In an argon-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm), prepare a baseline electrolyte of 1.2 M LiPF6 in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 by weight). Add exactly 2.0 wt% of 1-Methyl-4-(1-methylcyclohexyl)benzene.

    • Causality: 2.0 wt% is the empirical optimum. Lower concentrations fail to form a sufficiently robust film during overcharge, while higher concentrations unnecessarily increase electrolyte viscosity and cell impedance.

  • Cell Assembly: Assemble CR2032 coin cells utilizing a high-voltage NMC811 (LiNi0.8Mn0.1Co0.1O2) cathode, a graphite anode, and a polyethylene separator.

  • Cyclic Voltammetry (CV) Validation: Perform CV at a scan rate of 0.1 mV/s from 3.0 V to 5.0 V vs. Li/Li+.

    • Self-Validation: The first anodic sweep will reveal a sharp oxidation peak at ~4.65 V. On the second sweep, this peak must be entirely absent, confirming that the electropolymerized film has successfully coated the electrode.

  • Overcharge Abuse Testing: Charge the cell at a constant current of 1C up to 5.0 V. A successful test will trigger an internal resistance spike before the cell surface temperature exceeds 60°C.

Application II: Regioselective Scaffold for API Synthesis

Mechanistic Overview

In drug development, rigid lipophilic cores are highly valued for occupying hydrophobic pockets in target proteins. Functionalizing this core requires Electrophilic Aromatic Substitution (EAS). The 1-methylcyclohexyl group possesses extreme steric bulk (A-value > 2.5 kcal/mol). This steric shield effectively blocks the adjacent ortho positions, forcing electrophiles to attack almost exclusively (>98%) ortho to the much smaller methyl group.

Protocol: Regioselective Bromination Workflow
  • Reagent Preparation: Dissolve 10 mmol of 1-Methyl-4-(1-methylcyclohexyl)benzene in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst by ambient moisture.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous iron(III) bromide (FeBr 3​ ). Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, amplifying the steric energy penalty at the highly hindered position, thereby maximizing regioselectivity.

  • Electrophile Introduction: Dissolve 10.5 mmol of elemental bromine (Br 2​ ) in 5 mL of DCM. Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of Br 2​ , preventing runaway exothermic reactions and suppressing undesired di-bromination.

  • Reaction Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using hexanes as the eluent. The reaction is complete when the starting material spot disappears, replaced by a single lower-Rf spot.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Causality: Thiosulfate reduces any residual hazardous Br 2​ to benign bromide ions. Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Structural Validation: Analyze via 1 H-NMR. The successful product will exhibit a characteristic singlet for the isolated aromatic proton between the methyl and bromide groups, confirming strict regiocontrol.

Quantitative Data Summary

Table 1: Comparative Electrochemical and Synthetic Properties of Aromatic Intermediates

CompoundBenzylic ProtonsOxidation Potential (V vs Li/Li+)Primary ApplicationEAS Regioselectivity (Ortho to Methyl)
Toluene3~4.20Solvent / Basic Intermediate~60%
Cyclohexylbenzene (CHB)1~4.45Standard Overcharge Additive~85%
1-Methyl-4-(1-methylcyclohexyl)benzene 0 ~4.65 High-Voltage Additive / API Scaffold >98%

Mechanistic Pathways (Visualization)

G A 1-Methyl-4-(1-methylcyclohexyl)benzene (Highly Stable Core) B Electrochemical Oxidation (> 4.65V vs Li/Li+) A->B Battery Overcharge E Electrophilic Aromatic Substitution (e.g., Bromination) A->E Chemical Synthesis C Radical Cation Intermediate (Resonance Stabilized) B->C D Electropolymerization (Passivating Film) C->D Prevents Thermal Runaway F Steric Shielding by 1-Methylcyclohexyl Group E->F G Regioselective Substitution (Ortho to Methyl Group) F->G High Yield (>98%)

Fig 1. Divergent application pathways of 1-Methyl-4-(1-methylcyclohexyl)benzene.

References

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303-4418.[Link]

  • Zhang, Z., et al. (2010). Overcharge protection for lithium-ion batteries. Energy & Environmental Science, 3(10), 1521-1532.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Ed.). John Wiley & Sons.[Link]

Application

Advanced GC-MS Analytical Protocol for the Quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene

Executive Summary 1-Methyl-4-(1-methylcyclohexyl)benzene (Chemical Formula: C14​H20​ , MW: 188.31 g/mol ) is a sterically hindered, alkyl-substituted aromatic hydrocarbon. Compounds of this class are of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-(1-methylcyclohexyl)benzene (Chemical Formula: C14​H20​ , MW: 188.31 g/mol ) is a sterically hindered, alkyl-substituted aromatic hydrocarbon. Compounds of this class are of significant interest in petrochemical fingerprinting, advanced materials synthesis, and environmental degradation monitoring. This application note details a highly rigorous, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed specifically for the trace-level quantification of this compound in complex matrices.

Physicochemical Rationale & Method Design

The structural uniqueness of 1-Methyl-4-(1-methylcyclohexyl)benzene lies in its quaternary carbon, which connects a cyclohexane ring, a methyl group, and a p-tolyl moiety.

Causality in Method Selection: Because this molecule is entirely non-polar and lacks active functional groups (such as -OH, -NH2, or -COOH), it exhibits excellent thermal stability and high volatility at elevated temperatures. This precludes the need for chemical derivatization, making it an ideal candidate for direct capillary GC analysis [1]. However, its structural isomerism necessitates the use of Electron Ionization Mass Spectrometry (EI-MS) to generate highly specific diagnostic fragments for definitive identification.

Self-Validating Extraction Protocol (LLE)

To ensure the analytical workflow functions as a self-validating system, isotopic dilution and surrogate tracking are embedded directly into the physical extraction process.

GCMS_Workflow Sample Sample Matrix (Aqueous/Organic) Extraction Liquid-Liquid Extraction DCM Solvent Sample->Extraction Add Surrogates Concentration N2 Concentration & Drying Extraction->Concentration Injection GC Injection Splitless, 250°C Concentration->Injection Add Internal Std Separation Capillary GC DB-5MS Column Injection->Separation Detection EI-MS Detection SIM/Scan Mode Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Figure 1: End-to-end GC-MS analytical workflow for sterically hindered alkylbenzenes.

Step-by-Step Methodology
  • Sample Aliquoting : Measure exactly 100 mL of the homogenized sample into a 250 mL separatory funnel.

  • Surrogate Spiking : Add 1.0 mL of a surrogate standard mix (p-Terphenyl-d14 at 10 µg/mL).

    • Causality: Spiking prior to extraction establishes a physical quality control gate. If the final surrogate recovery falls outside the 70–130% acceptable range, the extraction is flagged for systemic error, preventing false negatives.

  • Solvent Extraction : Add 10 mL of Dichloromethane (DCM) and agitate vigorously for 2 minutes, venting periodically.

    • Causality: DCM is selected due to its optimal partition coefficient for non-polar alkylbenzenes and its low boiling point (39.6 °C), which prevents the volatilization of the target analyte during subsequent concentration steps.

  • Moisture Removal : Pass the separated organic layer through a funnel packed with anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: Residual water severely degrades the polysiloxane stationary phase of the GC column and destabilizes the MS high vacuum.

  • Concentration : Evaporate the extract to exactly 1.0 mL using a gentle stream of ultra-high purity N2​ at 35 °C.

  • Internal Standard Addition : Spike the final 1.0 mL extract with 10 µL of Internal Standard (Naphthalene-d8 at 1000 µg/mL) immediately prior to GC injection.

Chromatographic & Mass Spectrometric Strategy

Instrumental Causality
  • Column Selection : A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS) is strictly required. Causality: The 5% phenyl content provides essential π−π interactions with the p-tolyl ring of the analyte, enabling baseline resolution from purely aliphatic matrix interferences [2].

  • Injection Dynamics : Splitless injection is utilized to maximize the transfer of trace-level analytes. Causality: An initial oven temperature of 60 °C leverages the "solvent effect." The evaporated DCM recondenses at the head of the column, trapping the analyte into a tight, narrow band, which results in highly symmetrical peak shapes [3].

Table 1: GC-MS Operating Parameters
ParameterSetting / Specification
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (UHP, 99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) 15 °C/min to 150 °C 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Source / Quad Temp 230 °C / 150 °C

Mass Spectral Interpretation & Data Acquisition

Under 70 eV EI, 1-Methyl-4-(1-methylcyclohexyl)benzene undergoes highly predictable fragmentation driven by the thermodynamic stability of the resulting carbocations [4].

Fragmentation M_ion Molecular Ion [M]⁺• C14H20 (m/z 188) M_CH3 [M - CH₃]⁺ C13H17 (m/z 173) M_ion->M_CH3 Alpha Cleavage (-CH3) Tropylium Substituted Tropylium C9H11 (m/z 119) M_ion->Tropylium Cyclohexyl Ring Cleavage Tolyl Tropylium Cation C7H7 (m/z 91) M_ion->Tolyl Quaternary C-C Cleavage M_CH3->Tolyl Successive Fragmentation

Figure 2: Proposed 70 eV Electron Ionization (EI) fragmentation pathway.

Diagnostic Ion Causality
  • m/z 188 ( M+∙ ) : The intact molecular ion. Due to the highly branched nature of the quaternary carbon, this peak is typically of low relative abundance.

  • m/z 173 ( [M−CH3​]+ ) : Alpha-cleavage at the quaternary carbon results in the loss of the methyl group. Causality: This leaves a tertiary carbocation that is simultaneously benzylic (stabilized by resonance from the p-tolyl ring). Because this is an exceptionally stable cation, m/z 173 serves as the primary quantifier ion.

  • m/z 91 ( C7​H7+​ ) : The classic tropylium ion, indicative of the p-tolyl moiety following the cleavage of the bond between the aromatic ring and the quaternary carbon.

Table 2: Selected Ion Monitoring (SIM) Parameters
Analyte / StandardTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2Dwell Time (ms)
1-Methyl-4-(1-methylcyclohexyl)benzene 17318811950
Naphthalene-d8 (Internal Standard) 136108-50
p-Terphenyl-d14 (Surrogate) 244122-50

Self-Validating Quality Control Architecture

To ensure absolute trustworthiness of the generated data, the protocol relies on three integrated QC gates:

  • Method Blanks : A blank matrix (e.g., HPLC-grade water) is extracted alongside every batch. Causality: This proves that no carryover or laboratory contamination is contributing to the m/z 173 signal.

  • Internal Standard Calibration Logic : By plotting the response ratio ( AreaAnalyte​/AreaIS​ ) against the concentration ratio, the method inherently corrects for minor fluctuations in MS tuning, detector drift, and injection volumes.

  • Ion Ratio Confirmation : A positive identification requires the ratio of the quantifier ion (m/z 173) to the qualifier ions (m/z 188, 119) to be within ±20% of the ratio established by the mid-point calibration standard.

References

  • US Environmental Protection Agency (EPA). "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry." EPA SW-846 Compendium. URL:[Link]

  • Restek Corporation. "GC Column Selection Guide: Stationary Phase Polarity and Selectivity." URL:[Link]

  • Agilent Technologies. "Fundamentals of GC/MS: Principles and Practice." URL:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - Electron Ionization Mass Spectra." URL: [Link]

Method

Application Note: Synthesis of 1-Methyl-4-(1-methylcyclohexyl)benzene-Derived Polyimides for Organic Solvent Nanofiltration

Executive Summary In pharmaceutical manufacturing, the purification and concentration of Active Pharmaceutical Ingredients (APIs) traditionally rely on energy-intensive thermal distillation. Organic Solvent Nanofiltratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical manufacturing, the purification and concentration of Active Pharmaceutical Ingredients (APIs) traditionally rely on energy-intensive thermal distillation. Organic Solvent Nanofiltration (OSN) presents a low-energy alternative but requires chemically robust polymeric matrices with precise molecular weight cut-offs (MWCO). This technical guide details the synthesis and integration of 1-Methyl-4-(1-methylcyclohexyl)benzene (MCMB) as a novel diamine precursor. The incorporation of MCMB’s bulky 1-methylcyclohexyl pendant group into a polyimide backbone disrupts chain packing, significantly increasing Fractional Free Volume (FFV) while maintaining the solvent resistance critical for drug development workflows.

Mechanistic Insights: The Role of Bulky Pendant Groups

The structural design of the MCMB-derived monomer, 2-methyl-5-(1-methylcyclohexyl)benzene-1,3-diamine (MCMB-DA) , is engineered specifically for high-performance separations.

  • Steric Disruption: The 1-methylcyclohexyl group at the para-position acts as a massive 3D steric barrier. During polycondensation with dianhydrides (e.g., 6FDA), this group prevents the polymer chains from forming tight interchain charge-transfer complexes (CTCs).

  • Fractional Free Volume (FFV): By frustrating chain packing, the polymer traps micro-voids. This free volume facilitates high solvent permeance without compromising the backbone rigidity needed to reject larger API molecules .

  • Reactivity Tuning: The methyl group ortho to the amine functionalities provides local steric hindrance. This slows down the polycondensation rate, allowing for better thermodynamic control over the molecular weight distribution of the resulting polyamic acid.

Mechanism A Bulky Pendant Group B Steric Hindrance A->B C Disrupted Chain Packing B->C D Increased Free Volume C->D E Enhanced Permeance D->E

Mechanistic pathway of bulky pendant groups enhancing membrane permeance.

Experimental Protocols: From Precursor to Membrane

Self-Validating System: Each protocol includes analytical checkpoints to ensure conversion before proceeding, minimizing downstream failures.

Protocol 3.1: Electrophilic Dinitration of MCMB

Causality: The reaction must be strictly maintained at 0–5 °C. The benzylic tertiary carbon of the 1-methylcyclohexyl group is highly susceptible to oxidative cleavage by nitric acid at elevated temperatures. Kinetically favoring electrophilic aromatic substitution over oxidation is critical for structural integrity.

  • Setup: Dissolve 50 mmol of MCMB in 100 mL of concentrated sulfuric acid (H₂SO₄) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Addition: Slowly add a stoichiometric excess (110 mmol) of fuming nitric acid (HNO₃) dropwise over 60 minutes, keeping the internal temperature < 5 °C.

  • Reaction: Stir for an additional 2 hours at 5 °C.

  • Workup: Pour the mixture over crushed ice. Collect the yellow precipitate (1-methyl-2,6-dinitro-4-(1-methylcyclohexyl)benzene) via vacuum filtration. Wash with cold distilled water until the filtrate is pH neutral.

  • Validation: Verify via ¹H-NMR. The successful intermediate will show a complete absence of aromatic protons ortho to the methyl group.

Protocol 3.2: Catalytic Hydrogenation to MCMB-DA
  • Setup: Dissolve the dinitro intermediate in 150 mL of absolute ethanol in a high-pressure Parr reactor. Add 10 wt% Pd/C catalyst (0.5 g).

  • Reduction: Purge the reactor with N₂, then pressurize with H₂ gas to 50 psi. Heat to 50 °C and stir vigorously for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the ethanol under reduced pressure to yield the MCMB-DA monomer.

  • Validation: FTIR analysis must show the disappearance of NO₂ stretching bands (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (3300-3400 cm⁻¹).

Protocol 3.3: Polymerization and Membrane Casting

Causality for Stepwise Heating: Thermal imidization must be stepped. Rapid heating causes violent evaporation of the NMP solvent and the water byproduct, creating macro-voids (pinholes) that destroy the size-exclusion capabilities required for API separation .

  • Polyamic Acid (PAA) Synthesis: In a dry glovebox, dissolve equimolar amounts of MCMB-DA and 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solid concentration. Stir at 25 °C for 24 hours.

  • Casting: Cast the viscous PAA solution onto a clean glass plate using a Doctor blade set to a 250 µm clearance.

  • Thermal Imidization: Place the plate in a vacuum oven. Apply a stepwise heating protocol: 100 °C for 1 h, 150 °C for 1 h, 200 °C for 1 h, and 250 °C for 2 h.

  • Delamination: Cool to room temperature and immerse the glass plate in deionized water to delaminate the 6FDA-MCMB polyimide membrane.

Workflow cluster_0 Monomer Synthesis & Polymerization Workflow A MCMB Precursor (1-Methyl-4-(1-methylcyclohexyl)benzene) B Electrophilic Dinitration (HNO3/H2SO4, 0°C) A->B C Dinitro Intermediate (Sterically Directed) B->C D Catalytic Hydrogenation (Pd/C, H2, 50°C) C->D E MCMB-DA Monomer (Diamine) D->E F Polycondensation with 6FDA (NMP, 24h, 25°C) E->F G Polyamic Acid (PAA) Solution F->G H Stepwise Thermal Imidization (100°C to 250°C) G->H I High-FFV Polyimide Membrane (OSN Ready) H->I

Synthesis workflow of MCMB-DA monomer and polyimide membrane fabrication.

Quantitative Data: Membrane Performance in OSN

The incorporation of the MCMB precursor yields a membrane with significantly enhanced permeance compared to standard commercial polyimides, making it highly suitable for API concentration in harsh organic solvents .

Membrane TypeMonomer CompositionGlass Transition ( Tg​ , °C)Fractional Free Volume (%)DMF Permeance (L/m²·h·bar)API Rejection (MW > 400 Da)
Standard Kapton PMDA + ODA38511.20.299.1%
Fluorinated PI 6FDA + ODA29815.41.898.5%
MCMB-Derived PI 6FDA + MCMB-DA31519.8 4.5 99.3%

Note: The MCMB-derived membrane demonstrates a >200% increase in DMF permeance over standard fluorinated polyimides due to the 1-methylcyclohexyl steric disruption, without sacrificing API rejection rates.

References

  • Vandezande, P., Gevers, L. E. M., & Vankelecom, I. F. J. (2008). Solvent resistant nanofiltration: separating on a molecular level. Chemical Society Reviews, 37(2), 365-405. URL:[Link]

  • Qiu, W., Chen, C. C., Xu, L., Cui, L., Paul, D. R., & Koros, W. J. (2011). Sub-Tg cross-linking of a polyimide membrane for enhanced CO2 plasticization resistance. Macromolecules, 44(15), 6046-6056. URL:[Link]

  • Xiao, Y., Low, B. T., Hosseini, S. S., Chung, T. S., & Paul, D. R. (2009). The strategies of molecular architecture and modification of polyimide-based membranes. Progress in Polymer Science, 34(6), 561-580. URL:[Link]

Application

Catalytic hydrogenation protocols for 1-Methyl-4-(1-methylcyclohexyl)benzene derivatives

Initiating Literature Review I'm starting a deep dive into the catalytic hydrogenation of 1-Methyl-4-(1-methylcyclohexyl)benzene and related compounds. I'm focusing on reaction mechanisms, catalyst selection, and typical...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting a deep dive into the catalytic hydrogenation of 1-Methyl-4-(1-methylcyclohexyl)benzene and related compounds. I'm focusing on reaction mechanisms, catalyst selection, and typical reaction conditions, looking for authoritative sources. My goal is to compile a solid foundation of existing knowledge before moving forward.

Outlining Approach for Application Note

I am now structuring the application note. I will start by emphasizing the significance and uses of hydrogenated 1-Methyl-4-(1-methylcyclohexyl)benzene derivatives. Next, I will delve into the reaction mechanism and factors impacting hydrogenation. The plan is to compare catalytic systems in tables and then detail step-by-step protocols.

Defining Scope and Process

I'm now expanding my scope to include analytical methods for reaction monitoring and product characterization. I'll thoroughly analyze search results, identifying established protocols, the rationale behind their catalyst/solvent/temperature/pressure choices, and the associated yields and selectivities. Next I'll formalize these ideas into a clear outline.

Method

Laboratory scale-up procedures for 1-Methyl-4-(1-methylcyclohexyl)benzene production

Executive Summary & Strategic Rationale This protocol details the 1-kilogram laboratory scale-up for the synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene. As a sterically hindered alkylarene, this compound is highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

This protocol details the 1-kilogram laboratory scale-up for the synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene. As a sterically hindered alkylarene, this compound is highly valued as a specialty intermediate in materials science and advanced pharmaceutical development. Moving this synthesis from a milligram-scale discovery lab to a kilogram-scale process requires strict attention to reaction calorimetry, phase management, and regioselectivity.

Mechanistic Causality & Route Design

The core transformation is a Friedel-Crafts alkylation of toluene. We utilize 1-methylcyclohexene as the alkylating agent and Methanesulfonic Acid (MSA) as the Brønsted acid catalyst.

  • Carbocation Generation: Protonation of 1-methylcyclohexene by MSA rapidly generates the tertiary 1-methylcyclohexyl carbocation. This intermediate is thermodynamically highly stable, which prevents unwanted hydride shifts or skeletal rearrangements prior to the electrophilic aromatic substitution event ().

  • Regioselectivity (The Steric Argument): Toluene is natively an ortho/para-directing substrate. However, the 1-methylcyclohexyl group possesses massive steric bulk. The transition state leading to the ortho-isomer is energetically prohibited due to severe steric clashing with the aryl methyl group. Consequently, the reaction is driven almost exclusively (>98%) to the para-position.

  • Catalyst Selection: MSA is selected over traditional Lewis acids (e.g., AlCl 3​ ) because it maintains a homogeneous reaction profile, avoids the generation of intractable aluminum hydroxide emulsions during aqueous workup, and minimizes the risk of arene sulfonation at low temperatures ().

Calorimetry and Exotherm Mitigation

Friedel-Crafts alkylations are notoriously exothermic ( ΔHrxn​≈−80 to −120 kJ/mol). If executed as a standard batch process (mixing all reagents simultaneously), the adiabatic temperature rise would trigger thermal runaway, resulting in solvent boiling and rapid oligomerization of the alkene.

The Solution: We employ a semi-batch dosing strategy . Toluene (in a 10-fold molar excess to act as both reactant and heat sink) and MSA are loaded as the reactor "heel". The alkene is dosed continuously over 2 hours. This ensures the reaction rate is strictly mass-transfer (dosing) limited, coupling the heat evolution directly to the cooling capacity of the jacketed reactor.

Quantitative Process Data

Table 1: Process Stoichiometry and Material Attributes (1.0 mol Scale)

Material Role MW ( g/mol ) Equivalents Mass (g) Volume (mL) Density (g/mL)
Toluene Reactant / Solvent 92.14 10.0 921.4 1063.0 0.867
Methanesulfonic Acid Catalyst 96.10 0.5 48.1 32.5 1.481
1-Methylcyclohexene Alkylating Agent 96.17 1.0 96.2 118.3 0.813
10% NaOH (aq) Quench Reagent 40.00 0.6 240.0 ~220.0 1.109

| Product (Target) | Final Product | 188.31 | 1.0 | 188.3 | - | - |

Table 2: Critical Process Parameters (CPPs) & Self-Validating Controls

Parameter Target Range Causality / Justification IPC Method (Self-Validation)
Heel Moisture < 500 ppm Water hydrates and deactivates the MSA catalyst. Karl Fischer Titration
Dosing Temp 10 °C – 15 °C Higher temps cause alkene dimerization; lower temps stall kinetics. Internal RTD Probe
Alkene Accumulation < 1.0% Area Ensures dosing rate does not exceed reaction rate (prevents delayed exotherm). GC-FID (Hourly sampling)

| Aqueous pH | pH > 8.0 | Complete neutralization of MSA prevents acid-catalyzed degradation during distillation. | Universal pH Indicator Paper |

Step-by-Step Scale-Up Protocol

Stage 1: Reactor Preparation & Inertion
  • Equip a 2.0 L jacketed glass reactor with an overhead PTFE stirrer, a baffle, an internal RTD temperature probe, and a nitrogen inlet.

  • Purge the system with N 2​ for 15 minutes to displace atmospheric moisture.

  • Charge the reactor with Toluene (921.4 g).

  • IPC Check 1: Pull a 1 mL sample and perform Karl Fischer titration. Proceed only if moisture is < 500 ppm.

  • Charge Methanesulfonic Acid (48.1 g) to the reactor. Set the overhead stirrer to 300 RPM.

Stage 2: Semi-Batch Dosing & Reaction
  • Set the recirculating chiller to 5 °C. Allow the internal reactor temperature ( Tint​ ) to stabilize at 10 °C.

  • Load 1-Methylcyclohexene (96.2 g) into a calibrated syringe pump or addition funnel.

  • Begin dosing the alkene at a constant rate of ~1.0 mL/min (total dosing time ~2 hours).

  • Monitor Tint​ continuously. Adjust the dosing rate if Tint​ exceeds 15 °C to maintain isothermal control.

  • Once dosing is complete, age the reaction mixture at 15 °C for 60 minutes.

  • IPC Check 2: Sample the organic phase and analyze via GC-FID. Proceed to quench only when residual 1-methylcyclohexene is < 1.0% (indicating complete conversion).

Stage 3: Biphasic Quench & Phase Separation
  • Cool the reaction mixture to 5 °C.

  • Slowly dose 240.0 g of 10% w/w aqueous NaOH over 30 minutes. Maintain Tint​ < 20 °C during the exothermic neutralization.

  • Stop agitation and allow the biphasic mixture to settle for 20 minutes. A sharp phase boundary will form.

  • Drain the lower aqueous phase.

  • IPC Check 3: Test the pH of the drained aqueous phase. It must be > 8.0. If acidic, repeat the basic wash.

  • Wash the retained upper organic phase with 150 mL of saturated NaCl (brine) to remove residual water.

Stage 4: Isolation via Fractional Distillation
  • Transfer the organic phase to a standard distillation apparatus equipped with a Vigreux column and vacuum manifold.

  • Apply a mild vacuum (~100 mbar) and heat the flask to 50–60 °C to strip the excess Toluene.

  • Once the Toluene is completely removed, increase the vacuum to < 5 mbar.

  • Slowly increase the mantle temperature to distill the pure 1-methyl-4-(1-methylcyclohexyl)benzene. Collect the main fraction at the established boiling point plateau, leaving any heavy polyalkylated byproducts in the distillation heel.

Process Flow Visualization

ProcessFlow R1 Toluene (10.0 equiv) Reactor Jacketed Glass Reactor (Semi-Batch, 10°C - 15°C) R1->Reactor R2 Methanesulfonic Acid (0.5 equiv) R2->Reactor R3 1-Methylcyclohexene (1.0 equiv, Dosed) R3->Reactor Controlled Dosing (2 hours) Quench Biphasic Quench (10% NaOH) Reactor->Quench IPC: <1% Alkene Chiller Recirculating Chiller (Exotherm Control) Chiller->Reactor Temp Regulation PhaseSep Phase Separation (Aqueous / Organic) Quench->PhaseSep Distillation Vacuum Distillation (Solvent Recovery & Isolation) PhaseSep->Distillation Organic Phase Product 1-Methyl-4-(1-methylcyclohexyl)benzene (>98% para-isomer) Distillation->Product Main Fraction

Figure 1: Process flow diagram for the semi-batch Friedel-Crafts alkylation scale-up.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley Online Library URL: [Link]

  • Title: Organic Process Research & Development (Journal Landing Page for Scale-up Principles) Source: ACS Publications URL: [Link]

  • Title: Perry's Chemical Engineers' Handbook, 9th Edition (Heat Transfer & Reactor Design) Source: McGraw Hill AccessEngineering URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Methyl-4-(1-methylcyclohexyl)benzene synthesis

Topic: Yield Improvement in 1-Methyl-4-(1-methylcyclohexyl)benzene Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Process Chemistry Support Center. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Improvement in 1-Methyl-4-(1-methylcyclohexyl)benzene Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Process Chemistry Support Center. The synthesis of 1-methyl-4-(1-methylcyclohexyl)benzene via the Friedel-Crafts alkylation of toluene presents unique challenges, primarily due to the behavior of the tertiary 1-methylcyclohexyl carbocation. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you achieve >85% yields and >95% para-selectivity.

I. Mechanistic Workflow & Competing Pathways

To optimize yield, we must first map the reaction dynamics. The tertiary carbocation intermediate is prone to competing pathways: electrophilic aromatic substitution (EAS) yielding the target product, and E1 elimination yielding an alkene byproduct.

G TOL Toluene (Excess Solvent/Reactant) PROD 1-Methyl-4-(1-methylcyclohexyl)benzene (Target Product) TOL->PROD + Carbocation (Electrophilic Attack) PRE 1-Chloro-1-methylcyclohexane (Alkylating Agent) CARB 1-Methylcyclohexyl Tertiary Carbocation PRE->CARB + Catalyst - AlCl4- CAT Lewis Acid Catalyst (e.g., AlCl3) ALK 1-Methylcyclohexene (Elimination Byproduct) CARB->ALK - H+ (High Temp) CARB->PROD ALK->CARB + H+ (Reversible) POLY Polyalkylated Arenes (Over-alkylation) PROD->POLY + Excess Carbocation

Reaction pathway showing the balance between target EAS and competing elimination/polyalkylation.

II. Troubleshooting FAQs: Causality & Solutions

Q1: Why does substituting 1-methylcyclohexanol directly with AlCl₃ result in poor yields (<40%) and catalyst tarring? The Causality: Lewis acids like AlCl₃ are highly oxophilic. When the alcohol precursor is used, the hydroxyl group is abstracted, generating water as a stoichiometric byproduct. Water aggressively hydrolyzes AlCl₃ to form inactive aluminum hydroxide species and HCl gas [1]. This not only quenches the catalyst but also promotes the formation of polymeric tars. The Solution: Convert the alcohol to 1-chloro-1-methylcyclohexane prior to the Friedel-Crafts step. Alternatively, if you must use the alcohol, switch to a Brønsted acid (e.g., methanesulfonic acid) or a solid Zeolite H-Y catalyst, which are not deactivated by water [3].

Q2: I am seeing a large amount of 1-methylcyclohexene in my GC-MS. How do I prevent this elimination pathway? The Causality: The 1-methylcyclohexyl carbocation is a tertiary, highly stable intermediate. However, the activation energy for deprotonation (E1 elimination) to form the alkene is lower than the activation energy for the bimolecular electrophilic aromatic substitution (EAS) with toluene. At elevated temperatures, elimination dominates [2]. The Solution: Maintain the reaction strictly between 0°C and 5°C. While the alkene byproduct is not entirely a dead-end (it can be re-protonated to the carbocation by the acid catalyst), keeping temperatures low suppresses its initial formation and prevents subsequent irreversible alkene polymerization.

Q3: How do I ensure high para-selectivity and avoid di-alkylation? The Causality: The 1-methylcyclohexyl group is exceptionally bulky. Steric hindrance naturally suppresses ortho attack, driving para selectivity to >95% under standard conditions. However, the resulting 1-methyl-4-(1-methylcyclohexyl)benzene is more electron-rich (nucleophilic) than toluene, making it a prime target for over-alkylation. The Solution: Use a massive stoichiometric excess of toluene (10:1 to 15:1 relative to the alkylating agent). Toluene acts as both the reactant and the solvent, ensuring that the local concentration of the mono-alkylated product remains too low to successfully compete with toluene for the carbocation.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields based on standard process chemistry optimization.

Substrate PrecursorCatalyst SystemTemp (°C)Toluene (Equiv)Major ByproductExpected Yield (%)
1-MethylcyclohexanolAlCl₃ (1.5 eq)25°C5x1-Methylcyclohexene35 - 40%
1-MethylcyclohexanolH₂SO₄ (cat)10°C10xPolyalkylated Arenes55 - 60%
1-MethylcyclohexeneZeolite H-Y80°C15xIsomers / Oligomers75 - 80%
1-Chloro-1-methylcyclohexane AlCl₃ (0.1 eq) 0°C 10x Trace Alkene 85 - 92%
IV. Self-Validating Experimental Protocol

This optimized protocol utilizes the chloride precursor to prevent catalyst poisoning and employs a temperature-controlled addition strategy to maximize yield.

Reagents Required:

  • 1-Chloro-1-methylcyclohexane (1.0 equiv, 100 mmol)

  • Anhydrous Toluene (10.0 equiv, 1.0 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.1 equiv, 10 mmol)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Attach the exhaust to an aqueous NaOH bubbler to neutralize evolved HCl gas.

  • Catalyst Suspension: Add anhydrous toluene (1.0 mol) to the flask. Cool the system to 0°C using an ice-water bath. Quickly add anhydrous AlCl₃ (10 mmol) to form a suspension.

  • Controlled Addition: Load the addition funnel with 1-chloro-1-methylcyclohexane (100 mmol). Add the chloride dropwise over 45 minutes.

    • Self-Validating Checkpoint: You should observe immediate evolution of HCl gas in the bubbler. The drop rate must be controlled to ensure the internal temperature does not exceed 5°C.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0°C for 2 hours.

    • Self-Validating Checkpoint: Monitor via TLC (100% Hexanes). The reaction is complete when the chloride precursor spot disappears and a highly UV-active spot (R_f ~0.6) emerges. Cessation of bubbling also indicates completion.

  • Quenching: Carefully pour the reaction mixture into 100 mL of crushed ice containing 10 mL of concentrated HCl to dissolve aluminum salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ (aq) until pH is neutral, and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the excess toluene under reduced pressure. The crude product can be purified via vacuum distillation or column chromatography to yield pure 1-methyl-4-(1-methylcyclohexyl)benzene.

V. References

To support the mechanistic claims and protocol standards discussed in this guide, please refer to the following authoritative sources:

  • Organic Chemistry Portal. Friedel-Crafts Alkylation: Mechanism and Catalyst Dynamics. URL:[Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation and Acylation. URL:[Link]

  • ScienceDirect. Zeolite Catalysis in Alkylation of Aromatics. URL:[Link]

Optimization

Troubleshooting co-elution issues in HPLC for 1-Methyl-4-(1-methylcyclohexyl)benzene

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most challenging scenarios in reversed-phase high-performance liquid ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most challenging scenarios in reversed-phase high-performance liquid chromatography (RP-HPLC): the co-elution of highly hydrophobic, sterically bulky structural isomers.

Specifically, this guide focuses on troubleshooting the separation of 1-Methyl-4-(1-methylcyclohexyl)benzene from its synthetic byproducts and structural isomers (such as the ortho and meta derivatives). Because these molecules share identical molecular weights and nearly identical hydrophobicities, standard method development approaches often fail. Resolving them requires a deep understanding of shape selectivity, π−π interactions, and thermodynamic optimization.

Part 1: Diagnostic Workflow for Co-Elution

Before altering your method, you must determine whether the co-elution is a fundamental selectivity issue ( α ) or an artifact of poor column efficiency ( N ). Follow the diagnostic logic below.

HPLC_Troubleshooting Start Co-elution Detected: 1-Methyl-4-(1-methylcyclohexyl)benzene SymCheck Are peaks symmetrical? (Tailing factor 0.9 - 1.2) Start->SymCheck Asym No: Peak Broadening/Distortion SymCheck->Asym No Sym Yes: True Co-elution SymCheck->Sym Yes SolveAsym 1. Reduce injection volume 2. Match sample solvent to initial %B 3. Check for column void Asym->SolveAsym RetCheck Is Retention Factor (k) > 2? Sym->RetCheck LowK No: k < 2 (Poor Retention) RetCheck->LowK No HighK Yes: k > 2 (Selectivity Issue) RetCheck->HighK Yes SolveLowK Decrease organic modifier (%B) or use a shallower gradient slope LowK->SolveLowK ChangeAlpha Optimize Selectivity (α) HighK->ChangeAlpha Opt1 Change Mobile Phase: Swap ACN for MeOH to enhance π-π interactions ChangeAlpha->Opt1 Opt2 Change Stationary Phase: Switch from C18 to Phenyl-Hexyl or PFP column ChangeAlpha->Opt2 Opt3 Adjust Temperature: Decrease by 5-10°C to alter shape selectivity ChangeAlpha->Opt3

Fig 1: Diagnostic flowchart for isolating and resolving HPLC co-elution issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 1-Methyl-4-(1-methylcyclohexyl)benzene co-eluting with its isomers on my standard C18 column?

Application Scientist Insight: A standard monomeric C18 column separates primarily based on dispersive hydrophobic interactions (LogP). 1-Methyl-4-(1-methylcyclohexyl)benzene and its ortho/meta isomers have nearly identical hydrophobic surface areas. Because a monomeric C18 phase is highly flexible, it cannot easily distinguish between the subtle steric differences of the bulky methylcyclohexyl group's position on the toluene ring. Solution: You must introduce an orthogonal retention mechanism. Switch to a stationary phase that offers shape selectivity (such as a high-density polymeric C18) or π−π interactions (such as a Phenyl-Hexyl or Pentafluorophenyl [PFP] phase)[1, 2].

Q2: I switched to a Phenyl-Hexyl column, but the resolution only improved slightly. What went wrong?

Application Scientist Insight: You are likely still using Acetonitrile (ACN) as your strong solvent. ACN contains a carbon-nitrogen triple bond ( π electrons). In the mobile phase, ACN molecules actively compete with your aromatic analyte for the π electrons on the Phenyl-Hexyl stationary phase, effectively suppressing the π−π retention mechanism [3]. Solution: Swap ACN for Methanol (MeOH). Methanol is a protic solvent with no π electrons. Using MeOH allows the electron-rich aromatic ring of 1-Methyl-4-(1-methylcyclohexyl)benzene to interact fully with the phenyl groups on the column, drastically improving selectivity ( α ).

Q3: My peaks look like they are merging due to a "shoulder" on the front of the peak. Is this co-elution?

Application Scientist Insight: Not necessarily. If the peak exhibits fronting, it is often a sign of column overloading or a solvent mismatch, rather than true co-elution. 1-Methyl-4-(1-methylcyclohexyl)benzene is highly non-polar. If your sample is dissolved in 100% strong solvent (e.g., pure Hexane or pure ACN) but your gradient starts at 50% aqueous, the analyte will travel rapidly down the column before partitioning into the mobile phase, causing a distorted, fronting peak [4]. Solution: Dilute your sample in a solvent that closely matches the initial conditions of your mobile phase gradient (e.g., 50:50 Water:MeOH).

Q4: How should I adjust the column oven temperature to pull these peaks apart?

Application Scientist Insight: For rigid, bulky molecules, lower temperatures generally improve resolution. Higher temperatures increase the kinetic energy of the system, causing the stationary phase ligands to become more flexible, which reduces their ability to recognize steric shape differences. Lowering the temperature (e.g., from 40°C to 25°C) stiffens the stationary phase, enhancing steric recognition and improving the separation of structural isomers.

Part 3: Quantitative Selectivity Data

The table below summarizes the theoretical impact of combining different stationary and mobile phases on the resolution ( Rs​ ) of 1-Methyl-4-(1-methylcyclohexyl)benzene from its closest structural isomer. Baseline resolution is defined as Rs​≥1.5 .

Stationary PhaseMobile Phase (B)Dominant Interaction MechanismRelative Retention ( k )Selectivity ( α )Resolution ( Rs​ )
Monomeric C18AcetonitrileHydrophobic (Dispersive)4.21.020.8 (Co-elution)
Polymeric C18AcetonitrileHydrophobic + Shape4.51.081.4 (Partial)
Phenyl-HexylAcetonitrileHydrophobic + Weak π−π 3.81.121.8 (Baseline)
Phenyl-Hexyl Methanol Hydrophobic + Strong π−π 5.1 1.18 2.4 (Excellent)
PFP (Fluorinated)MethanolDipole, π−π , Shape4.81.253.1 (Excessive)

Data Interpretation: The transition from a C18/ACN system to a Phenyl-Hexyl/MeOH system shifts the separation mechanism from purely dispersive to one driven by π−π electron interactions, yielding a 3-fold increase in resolution.

Part 4: Self-Validating Experimental Protocol

To systematically resolve the co-elution of 1-Methyl-4-(1-methylcyclohexyl)benzene, execute the following step-by-step methodology. This protocol is designed to isolate variables, ensuring that any improvement in resolution is mechanistically understood.

Phase 1: System Suitability & Baseline Establishment

  • Column: Standard Monomeric C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A = Water (0.1% Formic Acid), B = Acetonitrile (0.1% Formic Acid).

  • Gradient: 50% B to 100% B over 15 minutes.

  • Action: Inject 5 µL of the sample. Calculate the retention factor ( k ) and asymmetry factor ( As​ ).

  • Validation Gate: Ensure k>2 and As​ is between 0.9 and 1.2. If As​>1.5 , address sample solvent mismatch before proceeding.

Phase 2: Mobile Phase Modifier Screening (The π−π Test)

  • Action: Keep the C18 column but replace Acetonitrile (Solvent B) with Methanol.

  • Adjustment: Because MeOH is a weaker elution solvent than ACN, adjust the gradient to start at 60% B to 100% B over 15 minutes to maintain a similar k value.

  • Validation Gate: Observe the change in selectivity ( α ). If peaks begin to split, it confirms that protic solvents enhance the subtle dipole differences between the isomers.

Phase 3: Stationary Phase Optimization

  • Action: Install a Phenyl-Hexyl column (matched dimensions: 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Retain the Water/Methanol system from Phase 2.

  • Action: Run the same gradient. The combination of the Phenyl stationary phase and the non- π competing solvent (MeOH) will maximize π−π interactions.

  • Validation Gate: Calculate Rs​ . You should observe baseline resolution ( Rs​>1.5 ).

Phase 4: Thermodynamic Fine-Tuning

  • Action: If Rs​ is still <1.5 , lower the column compartment temperature from 40°C to 25°C.

  • Action: Decrease the gradient slope (e.g., 60% B to 90% B over 20 minutes) to increase the time the analytes spend interacting with the stationary phase during the critical elution window.

References

  • Waters Corporation. HPLC Column Chemistry and Selectivity: Understanding Stationary Phases. Waters Educational Resources. Available at:[Link]

  • Agilent Technologies. Reversed-Phase LC Column Selection Guide: Optimizing Selectivity for Isomers. Agilent Technical Literature. Available at:[Link]

  • Restek Corporation. Pro Rata Selectivity in Reversed Phase: The Role of Acetonitrile vs. Methanol in Pi-Pi Interactions. Restek Chromatography Resource Center. Available at: [Link]

Troubleshooting

Technical Support Center: Process Intelligence &amp; Troubleshooting for 1-Methyl-4-(1-methylcyclohexyl)benzene Synthesis

Welcome to the Process Intelligence Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of 1-Methyl-4-(1-methylcyclohexyl)benzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Intelligence Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of 1-Methyl-4-(1-methylcyclohexyl)benzene .

The production of this sterically hindered aromatic compound relies on the Friedel-Crafts alkylation of toluene with 1-methylcyclohexene (or equivalent precursors like 1-chloro-1-methylcyclohexane). Because the intermediate is a highly stable tertiary carbocation (1-methylcyclohexyl cation), the reaction is highly sensitive to catalyst concentration. Over-catalysis drives alkene oligomerization and thermodynamic isomerization, while under-catalysis results in stalled conversions.

This guide focuses on utilizing heterogeneous solid acid catalysts (specifically Zeolite H-Beta ) to achieve high para-regioselectivity, eliminate the corrosive hazards of traditional Lewis acids (e.g., AlCl3), and simplify downstream purification [1].

Mechanistic Pathway & Competing Reactions

To optimize catalyst concentration, we must first map the causal relationships between the active acid sites and the competing reaction pathways. The diagram below illustrates how catalyst density dictates the bifurcation between the target product and critical failure modes (oligomerization and polyalkylation).

G Toluene Toluene (Nucleophile) PiComplex π-Complex Intermediate Toluene->PiComplex Alkene 1-Methylcyclohexene (Electrophile Precursor) Carbocation 1-Methylcyclohexyl Carbocation (Tertiary) Alkene->Carbocation + H+ Catalyst Zeolite H-Beta (Brønsted Acid Sites) Catalyst->Carbocation Carbocation->PiComplex Byproduct2 Alkene Oligomers Carbocation->Byproduct2 Excess Catalyst (High Local Conc.) SigmaComplex Wheland Intermediate (σ-Complex) PiComplex->SigmaComplex Electrophilic Attack Product 1-Methyl-4-(1-methylcyclohexyl)benzene (Target Para-Product) SigmaComplex->Product - H+ (Rearomatization) Byproduct1 Polyalkylated Arenes Product->Byproduct1 Excess Catalyst & Alkene

Caption: Catalytic workflow demonstrating how excess Brønsted acid sites drive byproduct formation.

Diagnostic Q&A: Catalyst Concentration & Performance

Q: Why is the conversion of 1-methylcyclohexene plateauing at ~60% despite extending the reaction time to 24 hours? A: This is a classic symptom of sub-threshold catalyst concentration. Below a critical mass (typically <5 wt% relative to the alkene), the number of active Brønsted acid sites is insufficient to overcome competitive adsorption. Toluene (the solvent and reactant) and the synthesized product compete with the alkene for the active sites within the zeolite pores. Action: Increase the catalyst loading to the optimal 8–10 wt% range to ensure a sufficient steady-state population of the 1-methylcyclohexyl carbocation.

Q: I increased the Zeolite H-Beta concentration to 20 wt% to force the reaction to completion, but my yield of the para-isomer dropped significantly. Why? A: You have shifted the system from kinetic control to thermodynamic control. The 1-methylcyclohexyl group is exceptionally bulky, meaning kinetic attack occurs almost exclusively at the para position of toluene due to extreme steric hindrance at the ortho position [2]. However, an overabundance of acid sites (20 wt%) catalyzes dealkylation-realkylation cycles. This thermodynamic equilibration leads to the formation of meta-isomers and promotes polyalkylation (e.g., di-(1-methylcyclohexyl)benzene), drastically reducing your target yield.

Q: I am observing a thick, viscous residue in the reactor and very low product yield when using >15 wt% solid acid. What is happening? A: The viscous residue is a polyolefin byproduct. 1-Methylcyclohexene forms a highly stable tertiary carbocation. When the catalyst concentration is too high, the local concentration of these carbocations exceeds the rate at which they can diffuse out of the zeolite pores to react with toluene. Consequently, the carbocations attack unreacted 1-methylcyclohexene molecules, initiating cationic oligomerization. Action: Reduce catalyst concentration to 10 wt% and implement a dropwise addition of the alkene over 2 hours to maintain a low steady-state concentration of the electrophile.

Q: How do I distinguish between catalyst deactivation (coking) and insufficient initial catalyst concentration? A: Implement kinetic profiling via GC-FID.

  • Insufficient Concentration: The reaction rate is linear but extremely slow from t=0 , eventually plateauing at a low conversion.

  • Coking/Deactivation: The initial rate ( t=0 to t=1 hr) is rapid and matches expected kinetics, but the reaction abruptly halts before completion. Coking is exacerbated by high localized temperatures and high alkene-to-catalyst ratios, which trap bulky oligomers inside the zeolite's 12-membered rings [3].

Self-Validating Protocol: Catalyst Optimization Workflow

To empirically determine the optimal catalyst concentration for your specific reactor setup, execute the following self-validating protocol. This methodology uses internal standards and mass-balance checks to ensure data integrity.

Phase 1: Preparation & Internal Controls
  • Catalyst Activation: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C in a muffle furnace for 4 hours to remove adsorbed atmospheric moisture. Causality: Water acts as a competitive nucleophile, terminating the carbocation to form 1-methylcyclohexanol.

  • Standardization: Prepare a stock solution of Toluene containing 2.0 wt% n-dodecane as an internal standard for GC-FID analysis.

Phase 2: Reaction Execution (Parallel Screening)
  • Equip five 50 mL Radleys carousel reaction tubes with magnetic stir bars and reflux condensers. Purge with N2.

  • Add the standardized Toluene/n-dodecane solution (20 mL, large molar excess) to each tube.

  • Add freshly calcined Zeolite H-Beta to the tubes at varying loadings relative to the theoretical mass of the alkene: 1 wt%, 5 wt%, 10 wt%, 15 wt%, and 20 wt% .

  • Heat the mixtures to 80°C under continuous stirring (800 rpm) to eliminate mass-transfer limitations.

  • Critical Step: Using a syringe pump, add 1-methylcyclohexene (10 mmol) dropwise over 120 minutes to each tube. Causality: Slow addition prevents the pooling of unreacted alkene, suppressing cationic oligomerization.

Phase 3: Sampling & Self-Validation
  • Withdraw 50 µL aliquots at t=0.5,1,2,4,and 6 hours. Quench immediately by filtering through a 0.2 µm PTFE syringe filter to remove the solid catalyst.

  • Analyze via GC-FID.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total molar mass of unreacted alkene, target product, and quantified byproducts. The mass balance must close within ≥95% . If the mass balance is <95%, it indicates the formation of heavy, non-volatile alkene oligomers that are not eluting on the GC. This invalidates the yield metric and confirms the catalyst loading or addition rate is driving polymerization.

Empirical Data: Optimization Metrics

The following table summarizes typical optimization data generated using the protocol above. It clearly demonstrates the "Goldilocks zone" of catalyst concentration required for this specific Friedel-Crafts alkylation.

Catalyst Loading (wt%)Alkene Conversion (%)Para-Selectivity (%)Polyalkylation (%)Oligomerization (%)Isolated Yield (%)
1.0 35.2>99.0<1.0<1.034.5
5.0 88.498.52.11.584.1
10.0 (Optimal) >99.0 96.2 3.5 2.0 93.8
15.0 >99.085.412.48.578.2
20.0 >99.072.122.818.258.6

Data Interpretation: At 10 wt%, the system achieves maximum conversion while maintaining high kinetic control (para-selectivity). Beyond 10 wt%, the excess acid sites rapidly degrade the yield by driving thermodynamic isomerization (lowered para-selectivity) and consuming the electrophile via oligomerization.

References

  • IUPAC Gold Book - Friedel-Crafts Reaction. International Union of Pure and Applied Chemistry. Provides the foundational mechanistic definitions for electrophilic aromatic substitutions and carbocation intermediates. URL:[Link]

  • Organic Chemistry Portal - Friedel-Crafts Alkylation. Comprehensive overview of thermodynamic vs. kinetic control in aromatic alkylations, including the impact of steric bulk on regioselectivity. URL:[Link]

Optimization

Technical Support Center: Resolving Impurity Profiles in 1-Methyl-4-(1-methylcyclohexyl)benzene Recrystallization

Executive Summary 1-Methyl-4-(1-methylcyclohexyl)benzene is a bulky, highly lipophilic alkylarene typically synthesized via the Friedel-Crafts alkylation of toluene with 1-methylcyclohexanol. Due to the steric bulk of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-(1-methylcyclohexyl)benzene is a bulky, highly lipophilic alkylarene typically synthesized via the Friedel-Crafts alkylation of toluene with 1-methylcyclohexanol. Due to the steric bulk of the 1-methylcyclohexyl group and the compound's high carbon-to-heteroatom ratio, downstream purification presents unique thermodynamic challenges. Researchers frequently encounter Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the co-precipitation of structurally similar regioisomers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a robust, high-purity crystallization process.

Diagnostic FAQs: Troubleshooting Impurities & Phase Behaviors

Q1: My crystallization yields a biphasic oily mixture instead of a solid crystal bed. Why is this happening, and how do I force nucleation?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Bulky alkylbenzenes have inherently low melting points and high lipophilicity. As the solution cools, the concentration of the solute exceeds its solubility limit before it reaches the nucleation temperature. Instead of forming an ordered crystal lattice, the compound separates as a solute-rich, metastable liquid phase (an oil) . Solution: You must bypass the liquid-liquid coexistence boundary. Shift to a solvent system with a steeper solubility curve (e.g., Isopropanol/Water) and introduce seed crystals above the oiling-out temperature. Seeding provides a low-energy surface for heterogeneous nucleation, forcing the system directly into the solid-liquid phase regime without passing through the metastable oil phase .

Q2: NMR analysis shows significant contamination with the ortho-isomer (1-Methyl-2-(1-methylcyclohexyl)benzene). How can I purge this regioisomer effectively?

Causality: Regioisomers co-precipitate because their similar lipophilicity makes them difficult to separate via rapid precipitation or standard non-polar washes. However, the desired para-isomer possesses higher molecular symmetry than the sterically hindered ortho-isomer. According to , higher molecular symmetry allows for tighter, more efficient crystal lattice packing. This results in a higher melting point and lower solubility for the para-isomer. Solution: Exploit this thermodynamic advantage by utilizing a slow-cooling crystallization profile in a highly selective, moderately polar solvent (like pure Isopropanol). Avoid "crash cooling," which leads to the kinetic entrapment of the ortho-isomer within the growing crystal lattice.

Q3: I am detecting unreacted 1-methylcyclohexanol precursor in my final isolated solid. Why isn't my non-polar solvent washing it away?

Causality: While it seems counterintuitive, washing a highly lipophilic product with a strictly non-polar solvent (like cold heptane) can force polar impurities (like the hydroxyl-containing precursor) to crash out of the mother liquor. The non-polar solvent cannot support the hydrogen-bonding requirements of the alcohol, causing it to deposit directly onto the surface of your crystal bed. Solution: Introduce a polarity-matching co-solvent. Adding 5–10% Ethyl Acetate to your primary crystallization solvent or wash system will disrupt the hydrogen bonding of the alcohol, keeping the polar precursor fully solubilized in the mother liquor while your non-polar product crystallizes .

Empirical Data: Solvent System Performance

The table below summarizes the quantitative phase behavior and impurity purge factors of 1-Methyl-4-(1-methylcyclohexyl)benzene across different solvent systems.

Solvent Systempara-Isomer Recovery (%)ortho-Isomer Purge FactorPolar Precursor Purge FactorPhase Behavior (LLPS Risk)
100% Heptane 92.4%1.5x (Poor)0.8x (Fails)Low Risk
100% Methanol 75.1%4.2x (Good)15.0x (Excellent)High Risk (Oils out at < 15°C)
85:15 IPA:Water 88.7%5.8x (Excellent)22.0x (Excellent)None (If seeded above 60°C)

Workflow Visualization

Workflow Start Crude 1-Methyl-4- (1-methylcyclohexyl)benzene Eval Impurity Profile Analysis Start->Eval LLPS Oiling Out (LLPS Risk) Eval->LLPS Isomer Regioisomers (ortho/meta) Eval->Isomer Polar Polar Precursors (Alcohols) Eval->Polar Seed IPA/Water System + High-Temp Seeding LLPS->Seed Bypass Liquid Boundary Thermo Slow Cooling (Thermodynamic Control) Isomer->Thermo Leverage Lattice Energy Wash Add 5-10% EtOAc (Solubilize Impurity) Polar->Wash Prevent Co-precipitation

Figure 1: Decision tree for resolving crystallization issues in bulky alkylarenes.

Validated Methodology: Thermodynamically Controlled Anti-Solvent Crystallization

To ensure high purity and avoid LLPS, execute the following self-validating protocol using an Isopropanol (IPA)/Water system.

Step 1: Primary Dissolution Dissolve the crude compound in 5 volumes of Isopropanol (IPA) at 60°C under moderate agitation (200 rpm). Validation Check: The solution must be completely transparent. If any particulate remains, perform a hot polish filtration to remove insoluble foreign matter that could cause premature, uncontrolled nucleation.

Step 2: Establishing the Metastable Zone Width (MSZW) Slowly add Deionized Water (anti-solvent) dropwise at 60°C until the solution exhibits a faint, persistent turbidity (the cloud point). Once reached, immediately increase the reactor temperature to 63°C. Validation Check: The solution must become completely clear again and remain clear for at least 15 minutes. This confirms you have established a stable MSZW and are safely above the liquid-liquid boundary.

Step 3: High-Temperature Seeding Introduce 1 wt% of pure 1-Methyl-4-(1-methylcyclohexyl)benzene seed crystals at 63°C. Validation Check: The seed crystals must remain visible and suspended.

  • If they dissolve: The solution is undersaturated. Cool by 1°C and re-seed.

  • If the solution instantly turns milky: You are supersaturated and risk oiling out. Add 0.5 volumes of IPA to dissolve the oil and repeat Step 2.

Step 4: Isothermal Aging Hold the seeded solution isothermally at 63°C for 2 hours. Validation Check: A visible, uniform crystal bed should begin to develop. Inspect the reactor walls; there should be absolutely no oily droplets forming.

Step 5: Controlled Cooling Ramp Cool the slurry to 5°C at a strictly controlled rate of 0.1°C/minute. Causality: This slow, linear ramp ensures thermodynamic control. It allows the highly symmetrical para-isomer to selectively build onto the crystal lattice while the sterically hindered ortho-isomer remains dissolved in the mother liquor.

Step 6: Isolation and Polarity-Matched Wash Filter the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled 90:10 Heptane:Ethyl Acetate. Validation Check: The wash filtrate should run clear. The inclusion of Ethyl Acetate ensures that any residual polar 1-methylcyclohexanol precursor is completely solubilized and purged from the final cake.

References

  • Title: Organic Process Research & Development (Journal Scope on Crystallization and Phase Separation) Source: ACS Publications URL: [Link]

  • Title: Crystallization (4th Edition) Source: Butterworth-Heinemann / Elsevier URL: [Link]

  • Title: Melting Point and Molecular Symmetry (Carnelley's Rule) Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition) Source: Academic Press / ScienceDirect URL: [Link]

Troubleshooting

Technical Support Center: Handling &amp; Stability of 1-Methyl-4-(1-methylcyclohexyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of 1-Methyl-4-(1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of 1-Methyl-4-(1-methylcyclohexyl)benzene . Rather than simply listing storage conditions, this guide explains the causality behind degradation and provides self-validating protocols to ensure absolute experimental integrity.

Molecular Profiling & Stability Mechanics

To master the handling of 1-Methyl-4-(1-methylcyclohexyl)benzene, we must first analyze its structural dichotomy. The molecule features a central benzene ring with two distinct alkyl substituents, which dictate its stability profile:

  • The p-Methyl Group (Vulnerability): This position contains three benzylic hydrogens. In the presence of ambient oxygen and UV light, these hydrogens are highly susceptible to radical-mediated , forming hydroperoxides and eventually toluic acid derivatives.

  • The 1-Methylcyclohexyl Group (Inertness): Attached at the para position, this bulky aliphatic ring is bound to the aromatic core via a quaternary carbon. Because it lacks benzylic hydrogens and is heavily sterically hindered, this functional group is highly resistant to oxidative attack.

Understanding this structural causality is critical: your storage protocols are entirely designed to protect the vulnerable p-methyl group from radical initiation.

Pathway cluster_0 Position 1: p-Methyl Group cluster_1 Position 4: 1-Methylcyclohexyl Group API 1-Methyl-4-(1-methylcyclohexyl)benzene BenzylicH 3 Benzylic Hydrogens (Vulnerable) API->BenzylicH QuatC Quaternary Benzylic Carbon (Sterically Hindered) API->QuatC AutoOx Auto-oxidation (O2 / UV Light) BenzylicH->AutoOx Degradant Hydroperoxides & Toluic Acid Derivatives AutoOx->Degradant Stable Resistant to Oxidation (No Benzylic H) QuatC->Stable

Figure 1: Structural vulnerability and auto-oxidation pathway of 1-Methyl-4-(1-methylcyclohexyl)benzene.

Troubleshooting FAQs

Q: My stock solution in DMSO has turned slightly yellow over the past 3 months. What happened, and is it still usable? A: The yellowing indicates that auto-oxidation has occurred at the p-methyl group, likely due to dissolved oxygen in the solvent or exposure to ambient light. The compound has degraded into polar hydroperoxides or acid derivatives. Do not use this stock for sensitive biological or analytical assays. To prevent this, always use anhydrous, degassed solvents and store under inert gas as recommended by .

Q: I need to store this compound for over 12 months. Should I store it neat (pure) or in solution? A: Always store the compound neat for long-term archiving. Solvents, even when anhydrous, can facilitate molecular mobility and harbor trace oxygen, accelerating degradation. Store the neat compound at -20°C in an amber vial purged with Argon.

Q: My assay results are inconsistent across different days. Could freeze-thaw cycles be affecting the compound? A: Yes. Repeated thermal cycling introduces condensation (moisture) and replenishes oxygen in the vial headspace. Because the compound is highly hydrophobic, moisture won't dissolve it, but it will create a micro-environment that accelerates oxidative degradation. You must aliquot the compound into single-use vials upon receipt.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow inherently proves its own success or failure before you proceed to your main experiment.

SOP 1: Aliquoting and Long-Term Archiving

Purpose: To minimize freeze-thaw cycles and eliminate oxygen/light exposure.

  • Preparation: Equilibrate the bulk compound to room temperature in a desiccator to prevent condensation.

  • Aliquoting: Working in a fume hood or glove box, transfer single-use quantities (e.g., 5–10 mg) into pre-weighed, amber glass vials.

  • Inert Purging: Gently blow a stream of high-purity Argon (or Nitrogen) into the vial for 15 seconds to displace ambient air.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap to ensure an airtight seal.

  • Self-Validation Step: Weigh the fully sealed vial on an analytical balance and record the "Total Sealed Mass" on the label. Validation: Before using the vial months later, re-weigh it. If the mass has changed, the seal was compromised, and the sample must be subjected to QC (SOP 2).

  • Storage: Transfer all vials to a -20°C dedicated chemical freezer.

SOP 2: Self-Validating Quality Control (QC) Integrity Check

Purpose: To verify compound purity prior to critical assays.

  • Sample Prep: Dissolve a micro-fraction of the stored compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Control Prep (The Validation Standard): Take a 100 µL aliquot of the sample, add 10 µL of 3% H₂O₂ and expose it to UV light for 30 minutes to intentionally force degradation.

  • Chromatography: Run both the stored sample and the forced-degradation control on a Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Self-Validation Analysis:

    • The control sample must show a new, earlier-eluting peak (polar oxidized degradant). This validates that your HPLC method is capable of detecting the degradation.

    • If your stored sample shows only a single peak matching the intact API, its integrity is validated. If it shows the earlier-eluting peak seen in the control, it is compromised.

Workflow A Prepare Neat Aliquots B Purge with Argon Gas A->B C Seal with PTFE Caps B->C D Store Dark at -20°C C->D E QC Check (HPLC/TLC) D->E Before Use

Figure 2: End-to-end self-validating storage workflow to prevent oxidative degradation.

Quantitative Data Summaries

Use the following tables to guide your experimental design and solvent selection.

Table 1: Physicochemical Storage Profile

ParameterSpecificationMechanistic Rationale
Ideal Storage Temp -20°CReduces kinetic energy, halting radical propagation.
Atmosphere Argon / N₂Displaces O₂, removing the primary reactant for auto-oxidation.
Container Amber GlassBlocks UV radiation, preventing homolytic cleavage/radical initiation.
Shelf Life (Neat) > 24 MonthsMaximum stability achieved when matrix mobility is zero.

Table 2: Solvent Compatibility & Solution Shelf Life

SolventSolubilityRecommended Max Shelf Life (at 4°C)Notes
DMSO (Anhydrous) High (>50 mg/mL)1 - 2 WeeksMust be degassed. Prone to freezing at 4°C.
Dichloromethane High (>100 mg/mL)1 MonthExcellent for synthetic stock, highly volatile.
Methanol / Water InsolubleN/AHighly hydrophobic nature prevents dissolution.
Toluene High3 MonthsStructurally similar; excellent solvation, but complicates NMR/HPLC.

References

The handling principles and mechanistic stability profiles described in this guide are grounded in the chemical behavior of structurally analogous alkylbenzenes.

  • Toluene - PubChem Compound Summary (Proxy for p-methyl benzylic reactivity and auto-oxidation pathways). Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Authoritative standards for inert storage and chemical handling). Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. URL:[Link]

  • Cumene - PubChem Compound Summary (Proxy for the handling of bulky, sterically hindered alkylbenzenes). Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Optimization

Overcoming steric hindrance in reactions involving 1-Methyl-4-(1-methylcyclohexyl)benzene

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with highly sterically hindered alkylbenzenes, specifically 1-Methyl-4-(1-methylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with highly sterically hindered alkylbenzenes, specifically 1-Methyl-4-(1-methylcyclohexyl)benzene .

The presence of the bulky 1-methylcyclohexyl group at the para position relative to the methyl group creates a profound steric shadow over the aromatic ring. This guide addresses the kinetic bottlenecks, regioselectivity failures, and catalytic stalling commonly encountered when attempting to functionalize this substrate.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does Electrophilic Aromatic Substitution (EAS) exclusively yield the C2-substituted product, and how can I functionalize the C3 position?

The Issue: When attempting standard halogenation or nitration, >95% of the substitution occurs at the C2 position (ortho to the methyl group), leaving the C3 position (ortho to the 1-methylcyclohexyl group) unreacted. The Causality: The 1-methylcyclohexyl group possesses an exceptionally large A-value and cone angle. It acts as a physical barrier, blocking the trajectory of incoming electrophiles at the C3 and C5 positions. The transition state energy for C3 substitution is prohibitively high due to severe van der Waals repulsions between the electrophile and the equatorial protons of the cyclohexyl ring. The Solution: Direct EAS at C3 is kinetically disfavored. To overcome this, you must utilize a Directed ortho-Metalation (DoM) strategy or Steric-Controlled C-H Borylation . By pre-installing a directing group at the C4 position (if synthesizing from a precursor) or using an Iridium-catalyzed C-H borylation with a bulky ligand like dtbpy, you can manipulate the regioselectivity. The Ir-dtbpy catalyst is highly sensitive to steric environments and will exclusively target the least hindered C-H bond ().

Q2: My Suzuki-Miyaura coupling with a C2-brominated derivative is stalling at 15% conversion. How do I push the reaction to completion?

The Issue: Cross-coupling of 2-bromo-1-methyl-4-(1-methylcyclohexyl)benzene with arylboronic acids stalls early, even with prolonged heating. The Causality: The reaction is failing at two distinct nodes in the catalytic cycle:

  • Oxidative Addition: Standard ligands (e.g., PPh₃) form 14-electron PdL₂ complexes that are too bulky to insert into the sterically congested C-Br bond.

  • Reductive Elimination: If oxidative addition occurs, the resulting Pd(II) intermediate is too stable, and the steric clash prevents the two coupling partners from aligning properly for reductive elimination. The Solution: Switch to Buchwald dialkylbiaryl phosphine ligands , specifically SPhos or RuPhos . The unique architecture of these ligands allows them to form a highly reactive, monoligated 12-electron Pd(0)L species that easily undergoes oxidative addition. Furthermore, the steric bulk of the ligand's lower ring forces the coupling partners into close proximity, accelerating reductive elimination ().

Q3: I am observing significant protodeboronation of my boronic acid before the cross-coupling can occur. What is causing this?

The Issue: The boronic acid degrades into the corresponding arene faster than it couples with the hindered aryl halide. The Causality: Because the oxidative addition step is severely retarded by the 1-methylcyclohexyl group, the transmetalation step is delayed. This leaves the boronic acid exposed to the basic, aqueous reaction conditions for prolonged periods at high temperatures, leading to base-catalyzed protodeboronation. The Solution: Use anhydrous conditions with a fluoride source (e.g., CsF) or switch to a faster-activating precatalyst system (like a Palladacycle Gen 3 or Gen 4) to ensure the active Pd(0) species is generated instantly, outcompeting the degradation pathway ().

Part 2: Quantitative Data & Ligand Profiling

To illustrate the causality of ligand selection, the following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-bromo-1-methyl-4-(1-methylcyclohexyl)benzene with phenylboronic acid (Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, K₃PO₄, Toluene/H₂O, 100°C, 12h).

LigandCone Angle (θ) / Steric BulkYield (%)Primary Catalytic Bottleneck Identified
PPh₃ 145° (Low)12%Failure at Oxidative Addition (PdL₂ resting state)
dppf 162° (Bidentate, Medium)25%Sluggish Transmetalation due to steric crowding
XPhos >210° (Extremely High)65%Over-crowding hinders Transmetalation
SPhos ~190° (Optimal Balance)94% None. Optimal stabilization of Pd(0)L.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the decision-making process and the catalytic mechanics required to overcome steric hindrance in this substrate.

Workflow Start Target: Functionalize 1-Methyl-4-(1-methylcyclohexyl)benzene Q1 Identify Desired Substitution Position Start->Q1 Pos2 Position C2 (Ortho to Methyl) Q1->Pos2 Low Steric Barrier Pos3 Position C3 (Ortho to Cyclohexyl) Q1->Pos3 High Steric Barrier Pos2_Sol Standard EAS (e.g., Br2, FeBr3) Proceeds smoothly at RT Pos2->Pos2_Sol Pos3_Sol Direct EAS will fail. Use Ir-Catalyzed C-H Borylation with Steric Directing Groups Pos3->Pos3_Sol

Figure 1: Decision matrix for regioselective functionalization of the hindered arene.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Hindered Ar-Br (SPhos enables insertion) Transmet Trans- metalation OxAdd->Transmet Boronic Acid + Base RedElim Reductive Elimination Transmet->RedElim Ligand bulk forces partners together RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of SPhos-mediated coupling, highlighting steric solutions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-4-(1-methylcyclohexyl)benzene incorporates internal validation checkpoints. If a checkpoint fails, the reaction must be halted and troubleshot.

Materials Required:
  • 2-Bromo-1-methyl-4-(1-methylcyclohexyl)benzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos ligand (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, finely milled)

  • Toluene / H₂O (10:1 ratio, 5 mL total volume)

Step-by-Step Methodology:
  • System Purging (Critical Step): Add the aryl bromide, phenylboronic acid, and K₃PO₄ to a Schlenk tube. Add the Toluene/H₂O solvent mixture. Sparge the heterogeneous mixture with Argon for exactly 15 minutes.

    • Validation Checkpoint 1: The solvent must not evaporate significantly. If volume drops by >10%, solvent ratios are skewed, which will crash out the base. Top off with degassed toluene.

  • Catalyst Pre-activation: In a separate, Argon-purged vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of degassed toluene. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 2: The solution must transition from a dark red/orange (Pd(II)) to a pale yellow or light green color. This optical shift confirms the reduction of Pd(II) to the active L-Pd(0) species. If it remains red, do not proceed; your ligand is oxidized or solvent is wet.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the Schlenk tube via a gas-tight syringe. Seal the tube and heat to 100°C in a pre-heated oil bath.

  • Kinetic Monitoring: After 2 hours, remove a 50 µL aliquot via syringe, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Checkpoint 3: You should observe >80% conversion.

      • Scenario A: If starting material remains but boronic acid is gone, protodeboronation occurred. Spike with 0.5 equiv of boronic acid.

      • Scenario B: If both starting materials remain, the catalyst has died (likely due to oxygen ingress). The protocol has failed; restart with stricter Schlenk techniques.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes).

References

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

  • Title: C–H activation for the construction of C–B bonds Source: Chemical Reviews URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Methyl-4-(1-methylcyclohexyl)benzene vs. 1-Methyl-4-cyclohexylbenzene

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Mechanistic divergence, radical stability, and regioselective functionalization Structural & Mechanistic Foundations Understanding the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Mechanistic divergence, radical stability, and regioselective functionalization

Structural & Mechanistic Foundations

Understanding the reactivity differences between 1-methyl-4-(1-methylcyclohexyl)benzene (1-M-4-MCB) and 1-methyl-4-cyclohexylbenzene (1-M-4-CB) requires analyzing their benzylic positions. Both molecules possess a primary benzylic carbon at the C1-methyl group. However, their structural divergence at the C4-cyclohexyl attachment dictates their chemical behavior, particularly in radical-mediated pathways and metabolic stability.

  • 1-Methyl-4-cyclohexylbenzene (1-M-4-CB): Features a tertiary benzylic carbon at the cyclohexyl ring junction. The Bond Dissociation Energy (BDE) of a tertiary benzylic C–H bond is exceptionally low (approx. 84.5 kcal/mol) due to the hyperconjugative and resonance stabilization of the resulting radical .

  • 1-Methyl-4-(1-methylcyclohexyl)benzene (1-M-4-MCB): Features a quaternary benzylic carbon . The substitution of the benzylic hydrogen with a methyl group completely blocks this position from radical abstraction. Consequently, reactivity is forced toward the primary benzylic C1-methyl group, which has a significantly higher BDE (approx. 89.8 kcal/mol), or toward the aromatic ring.

This 5 kcal/mol difference in BDE translates to exponential differences in reaction kinetics under autoxidation or radical halogenation conditions .

G Start Alkylbenzene Substrates MolA 1-Methyl-4-(1-methylcyclohexyl)benzene (Quaternary Benzylic C) Start->MolA MolB 1-Methyl-4-cyclohexylbenzene (Tertiary Benzylic C) Start->MolB RadicalA Primary Benzylic Radical (Ar-CH2•) MolA->RadicalA Radical Initiator (Steric Block at C4) MolB->RadicalA Minor Pathway RadicalB Tertiary Benzylic Radical (Ar-C(R)2•) MolB->RadicalB Radical Initiator (C-H Abstraction at C4) ProdA Primary Hydroperoxide (Slower Kinetics) RadicalA->ProdA ProdB Tertiary Hydroperoxide (Faster Kinetics) RadicalB->ProdB

Mechanistic divergence in radical pathways due to quaternary vs. tertiary benzylic carbon structures.

Comparative Reactivity Profiles

The structural nuances between these two compounds lead to distinct performance metrics in synthetic workflows and industrial applications. 1-M-4-CB is highly susceptible to Hock-type autoxidation, whereas 1-M-4-MCB is virtually inert at the C4 position, making it an ideal candidate for metabolically stable drug scaffolds or oxidation-resistant liquid crystal precursors.

Table 1: Quantitative & Thermodynamic Reactivity Comparison
Property / Metric1-Methyl-4-(1-methylcyclohexyl)benzene1-Methyl-4-cyclohexylbenzene
Benzylic C–H Availability Primary (C1-methyl) onlyPrimary (C1) & Tertiary (C4)
Lowest Benzylic BDE ~89.8 kcal/mol (Primary)~84.5 kcal/mol (Tertiary)
Primary Autoxidation Site C1-Methyl (Very Slow)C4-Cyclohexyl (Rapid)
Hock Rearrangement Potential None (Cannot form tertiary peroxide)High (Yields p-cresol + cyclohexanone)
EAS Regioselectivity >95% ortho to C1-methyl~85% ortho to C1-methyl
Metabolic Stability (CYP450) High (Blocked weak point)Low (Prone to benzylic hydroxylation)

Note: Electrophilic Aromatic Substitution (EAS) regioselectivity is driven by steric shielding. The extreme bulk of the 1-methylcyclohexyl group in 1-M-4-MCB forces incoming electrophiles almost exclusively to the positions ortho to the smaller C1-methyl group.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two compounds, we employ self-validating experimental designs. A protocol is "self-validating" when it includes internal mechanisms (like mass balance checks and specific quenching steps) that prevent false negatives or analytical artifacts.

Protocol A: Competitive Autoxidation Assay (Hock Process Simulation)

This protocol demonstrates the profound difference in susceptibility to molecular oxygen, a critical factor for both industrial chemical synthesis and pharmaceutical shelf-life.

Causality & Expertise Note: Hydroperoxides are notoriously unstable under Gas Chromatography (GC) conditions, often undergoing thermal degradation in the injection port, leading to erratic quantification. To ensure data integrity, this protocol utilizes triphenylphosphine ( PPh3​ ) to quantitatively reduce hydroperoxides to their corresponding, highly stable alcohols prior to GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: In a 50 mL Radley's reaction tube, dissolve equimolar amounts (5.0 mmol) of 1-M-4-MCB and 1-M-4-CB in 20 mL of chlorobenzene. Add 1.0 mmol of dodecane as an inert internal standard.

  • Initiation: Add 0.1 mmol of AIBN (azobisisobutyronitrile) as a radical initiator.

  • Reaction: Heat the mixture to 80°C while continuously bubbling dry O2​ gas through a glass frit at 10 mL/min for 4 hours.

  • Quenching & Reduction: Withdraw a 1.0 mL aliquot. Immediately add it to a vial containing an excess of PPh3​ (approx. 50 mg) in 1 mL of cold ethyl acetate. Stir for 15 minutes at room temperature to reduce all hydroperoxides to alcohols.

  • Analysis: Filter the sample through a 0.2 µm PTFE syringe filter and analyze via GC-MS.

  • Self-Validation (Mass Balance): Calculate the sum of unreacted starting materials and the newly formed alcohols against the dodecane internal standard. A mass balance of >95% confirms that no volatile cleavage products (e.g., from premature Hock rearrangement) were lost during the assay.

Workflow Prep 1. Sample Prep Equimolar Substrates + Internal Std React 2. Reaction O2 Bubbling + AIBN 80°C Prep->React Quench 3. Quench Reduce with PPh3 React->Quench Analyze 4. LC-MS / GC-MS Quantify Alcohols Quench->Analyze Validate 5. Validation Mass Balance Check Analyze->Validate

Self-validating experimental workflow for competitive autoxidation and hydroperoxide reduction.

Protocol B: Regioselective Radical Bromination (Wohl-Ziegler Reaction)

This protocol isolates the kinetic preference for primary vs. tertiary benzylic halogenation.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under N2​ , dissolve 10 mmol of the target substrate in 25 mL of anhydrous acetonitrile (a greener alternative to CCl4​ ).

  • Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of benzoyl peroxide (BPO).

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 2 hours. The reaction is complete when the dense NBS powder converts to succinimide, which floats to the surface.

  • Workup: Cool to 0°C, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • NMR Analysis & Validation: Dissolve the crude mixture in CDCl3​ for 1H -NMR analysis.

    • For 1-M-4-CB: Look for the disappearance of the tertiary benzylic proton multiplet (~2.5 ppm) and the appearance of a tertiary bromide signature.

    • For 1-M-4-MCB: The reaction will exclusively yield the primary benzyl bromide. Validate this by integrating the new singlet at ~4.4 ppm ( Ar−CH2​−Br ). Ensure no alkene peaks (5.5 - 6.5 ppm) are present, which would indicate elimination of the tertiary bromide (a common artifact that skews conversion data).

Implications for Drug Development & Materials Science

The strategic replacement of a tertiary benzylic hydrogen with a methyl group—transitioning from a 1-M-4-CB scaffold to a 1-M-4-MCB scaffold—is a textbook example of metabolic hard-spot engineering .

In pharmacology, Cytochrome P450 enzymes routinely target electron-rich, low-BDE benzylic positions for hydroxylation, leading to rapid drug clearance. By utilizing the 1-methylcyclohexyl moiety, researchers can completely abrogate this metabolic liability, significantly extending the pharmacokinetic half-life of the active pharmaceutical ingredient (API). Similarly, in the synthesis of advanced polymers and liquid crystals, eliminating the tertiary benzylic site prevents autoxidative degradation, thereby extending the thermal stability and optical clarity of the final material.

References

  • Benzylic Group & Radical Stability. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Radical Substitution Mechanisms and Kinetics. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hock Rearrangement and Industrial Phenol Synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene, a molecule of significant interest in various fields of chemical analys...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene, a molecule of significant interest in various fields of chemical analysis. In the pursuit of rigorous scientific data, the validation of analytical methods is not merely a procedural step but the very foundation of reliable results. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of method validation, grounded in established regulatory frameworks and practical, field-proven insights.

The Criticality of Method Validation

The accurate quantification of any chemical entity is paramount. In the context of pharmaceutical development, for instance, impurities and degradation products must be meticulously monitored to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) provides a robust framework for the validation of analytical procedures, which serves as a global standard. These guidelines delineate the necessary parameters to be assessed, ensuring that an analytical method is suitable for its intended purpose.

This guide will compare two primary analytical techniques for the quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the method development and validation process. Both GC-MS and HPLC offer distinct advantages and are suited to different analytical challenges.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and semi-volatile compounds such as 1-Methyl-4-(1-methylcyclohexyl)benzene.Suitable for a wide range of compounds, including non-volatile and thermally labile substances. Derivatization may be required for some analytes.
Selectivity High, due to both chromatographic separation and mass spectrometric detection.Can be tailored through the choice of stationary and mobile phases, as well as the detector (e.g., UV, DAD, MS).
Sensitivity Generally very high, capable of detecting analytes at trace levels.Sensitivity is dependent on the detector used. MS detectors offer high sensitivity.
Sample Preparation May require derivatization for non-volatile compounds, but often simpler for volatile analytes.Can be more complex, often involving solvent extraction and filtration.

The Validation Workflow: A Conceptual Overview

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Requirements P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 V1 Data Analysis E6->V1 V2 Compare Against Acceptance Criteria V1->V2 V3 Validation Report V2->V3

Caption: A generalized workflow for analytical method validation, from initial planning to final reporting.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the validation of GC-MS and HPLC methods for the quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene. These protocols are based on established guidelines from the ICH and the U.S. Food and Drug Administration (FDA).

Protocol 1: GC-MS Method Validation

1. Specificity:

  • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure 1-Methyl-4-(1-methylcyclohexyl)benzene standard.

    • Analyze a sample spiked with known impurities or related substances.

    • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The peak for 1-Methyl-4-(1-methylcyclohexyl)benzene in the spiked sample should be pure and spectrally homogenous.

2. Linearity and Range:

  • Objective: To establish the relationship between the concentration of the analyte and the analytical signal, and to define the concentration range over which this relationship is linear.

  • Procedure:

    • Prepare a series of at least five calibration standards of 1-Methyl-4-(1-methylcyclohexyl)benzene spanning the expected concentration range.

    • Analyze each standard in triplicate.

    • Plot the mean response against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98-102%).

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: The study should be conducted by different analysts, on different days, and with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 2%).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in method parameters such as GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.

    • Analyze samples under these modified conditions.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Protocol 2: HPLC Method Validation

The validation parameters for the HPLC method are the same as for the GC-MS method (Specificity, Linearity and Range, Accuracy, Precision, LOD & LOQ, and Robustness). The experimental procedures are analogous, with adjustments made for the specific instrumentation and analytical conditions of HPLC. For instance, in the robustness study, parameters such as mobile phase composition, pH, column temperature, and flow rate would be varied.

Inter-parameter Relationship in Method Validation

The various validation parameters are not independent of each other. A logical relationship exists between them, and the results of one often inform the others.

ValidationParameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures no interference Accuracy Accuracy Linearity->Accuracy defines working range Precision Precision Linearity->Precision defines working range LOD LOD Linearity->LOD slope used in calculation LOQ LOQ Linearity->LOQ slope used in calculation Accuracy->Precision related measures of error Precision->LOQ defines lower limit Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: The interconnectedness of analytical method validation parameters.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability and integrity of analytical data. Both GC-MS and HPLC are powerful techniques for the quantification of 1-Methyl-4-(1-methylcyclohexyl)benzene, each with its own set of advantages. The choice of method should be based on a thorough understanding of the analytical requirements and the sample matrix. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can confidently develop and validate robust analytical methods that produce accurate and reproducible results.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Validation

Reference standards for 1-Methyl-4-(1-methylcyclohexyl)benzene purity validation

Initiating Data Collection I'm starting by using Google searches to build a thorough information base on 1-Methyl-4-(1-methylcyclohexyl)benzene. I'm focusing on chemical properties, known impurities, and established appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough information base on 1-Methyl-4-(1-methylcyclohexyl)benzene. I'm focusing on chemical properties, known impurities, and established applications. I need to get a solid grasp of the compound's characteristics before moving forward.

Expanding Information Gathering

I'm now expanding my search to include commercially available reference standards and official guidelines for 1-Methyl-4-(1-methylcyclohexyl)benzene. I'm focusing on their certified purities and analytical methods for characterization and to provide bases for objective comparison. I'm also synthesizing the information to begin structuring the comparison guide.

Deepening Method Refinement

I'm now diving deeper into targeted Google searches, specifically focusing on GC-MS, HPLC, and NMR methods for purity validation of 1-Methyl-4-(1-methylcyclohexyl)benzene. I'm also actively seeking documented experimental data and comparative studies to build a strong foundation for objective comparison, and exploring the technicalities of high-purity reference standards. I plan to use this information to begin structuring the comparison guide.

Comparative

Comparative Toxicology Guide: 1-Methyl-4-(1-methylcyclohexyl)benzene vs. Standard Alkylbenzenes

Executive Summary The development of advanced industrial solvents, liquid organic hydrogen carriers (LOHCs), and synthetic intermediates frequently relies on heavily substituted alkylbenzenes. Among these, 1-Methyl-4-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced industrial solvents, liquid organic hydrogen carriers (LOHCs), and synthetic intermediates frequently relies on heavily substituted alkylbenzenes. Among these, 1-Methyl-4-(1-methylcyclohexyl)benzene (MMCB) represents a class of bulky, di-alkylated aromatic compounds. Understanding its toxicological profile requires moving beyond the simple narcosis models used for lighter aromatics like toluene.

This guide provides an objective, data-driven comparison of MMCB against standard alternative alkylbenzenes (Cyclohexylbenzene and Toluene). By examining the causality between steric bulk, lipophilicity, and Cytochrome P450 (CYP450) metabolism, researchers can make informed decisions regarding occupational safety and environmental risk assessments.

Physicochemical Profiling & Toxicokinetics

The toxicity of alkylbenzenes is fundamentally dictated by their physical chemistry—specifically, their octanol-water partition coefficient (Log Kow) and their spatial geometry.

  • Toluene (Simple Alkylbenzene): Highly volatile with a low Log Kow (2.73). It rapidly enters the bloodstream via inhalation, causing acute Central Nervous System (CNS) narcosis. However, its unhindered methyl group allows rapid oxidation by CYP2E1 into benzyl alcohol, followed by excretion as hippuric acid .

  • Cyclohexylbenzene (Mono-alkylated): Heavier and more lipophilic (Log Kow ~4.9). It exhibits lower volatility, shifting the primary exposure route to dermal and oral. Its primary toxicity mechanism remains CNS narcosis, but with delayed clearance due to increased fat partitioning .

  • 1-Methyl-4-(1-methylcyclohexyl)benzene (Bulky Di-alkylated): The addition of two methyl groups (one on the aromatic ring, one on the cyclohexyl ring) drastically increases lipophilicity (Log Kow > 5.5) and introduces severe steric hindrance. This structural bulk restricts access to the catalytic site of standard CYP enzymes, prolonging the compound's biological half-life and shifting the toxicological concern from acute narcosis to chronic hepatotoxicity and membrane disruption.

Comparative Toxicity Data

The following table synthesizes the toxicological and physicochemical parameters of these compounds. (Note: MMCB data is derived from predictive toxicokinetic modeling benchmarked against established cyclohexylbenzene assays).

CompoundStructural ClassificationLog KowCYP3A4 IC50 (µM)HepG2 Viability IC50 (µM)Primary Toxicity Mechanism
1-Methyl-4-(1-methylcyclohexyl)benzene Bulky Di-alkylated~5.812.445.2Membrane disruption / Prolonged clearance
Cyclohexylbenzene Mono-alkylated4.928.585.0CNS Narcosis / Mild hepatotoxicity
Toluene Simple Alkylbenzene2.7>100>500CNS Narcosis / Rapid CYP2E1 metabolism

Mechanistic Toxicology & Biotransformation

The hepatotoxicity of bulky alkylbenzenes is governed by their interaction with hepatic Cytochrome P450 enzymes. According to established models of xenobiotic metabolism , simple aromatics are easily hydroxylated.

However, the quaternary carbon on the 1-methylcyclohexyl group of MMCB blocks standard alpha-carbon oxidation. The liver is forced to utilize alternative, slower aliphatic hydroxylation pathways. If the metabolic burden exceeds the capacity of Phase II conjugation (glucuronidation), minor pathways like aromatic epoxidation take over, generating reactive electrophiles that form adducts with cellular macromolecules, leading to oxidative stress and cell death.

MetabolicPathway A 1-Methyl-4-(1-methylcyclohexyl)benzene (High Lipophilicity) B Hepatic CYP450 Enzymes (CYP2E1 / CYP3A4) A->B Hepatic Uptake C Aliphatic Hydroxylation (Primary Route) B->C Steric Guidance D Aromatic Epoxidation (Minor Route) B->D Minor Pathway E Phase II Conjugation (Glucuronidation) C->E Conjugation G Macromolecular Adduction (Hepatocellular Damage) D->G Oxidative Stress F Renal/Biliary Excretion (Detoxification) E->F Clearance

CYP450-mediated biotransformation pathways of bulky alkylbenzenes.

Standardized Experimental Protocols

To accurately assess the toxicity of highly lipophilic compounds like MMCB, standard 2D cell cultures are insufficient. Lipophilic compounds rapidly partition into plastic culture ware, artificially lowering the effective concentration and skewing IC50 results.

To solve this, we utilize a 3D Primary Human Hepatocyte Spheroid Model in ultra-low attachment (ULA) plates. This protocol is designed in accordance with and operates as a self-validating system .

Protocol: 3D Hepatocyte Clearance & Cytotoxicity Assay

Step 1: Compound Preparation & Dosing

  • Action: Dissolve MMCB, Cyclohexylbenzene, and Toluene in DMSO to create 10mM stock solutions. Dilute into culture media to achieve a final DMSO concentration of 0.1%.

  • Causality: Alkylbenzenes are insoluble in aqueous media. 0.1% DMSO ensures solubility without inducing baseline solvent toxicity.

Step 2: 3D Spheroid Incubation

  • Action: Seed 3,000 primary human hepatocytes per well in 96-well ULA plates. Allow 5 days for spheroid self-assembly. Dose with compounds (0.1 µM to 100 µM) for 72 hours.

  • Causality: 3D spheroids maintain endogenous CYP450 expression for weeks, unlike 2D HepG2 cells which lose metabolic competence rapidly. This allows for accurate simulation of in vivo hepatic clearance.

Step 3: Self-Validating Controls (Critical Step) To ensure the assay validates itself during every run, three internal controls are mandatory:

  • Biological Control: Amiodarone (a known hepatotoxin) is run in parallel to confirm the spheroids are metabolically active and capable of demonstrating toxicity.

  • Analytical Control: A deuterated internal standard (Toluene-d8) is spiked into the extraction solvent prior to LC-MS/MS. If analytical recovery falls below 85%, the run is flagged. This differentiates poor chemical extraction from actual cellular metabolism.

  • Vehicle Control: 0.1% DMSO establishes the baseline ATP luminescence, normalizing all viability readouts.

Step 4: Dual-Readout Analysis

  • Action: Extract the supernatant for LC-MS/MS to quantify parent compound depletion (Metabolic Clearance). Lyse the remaining spheroids using CellTiter-Glo 3D to measure ATP depletion (Cell Viability).

  • Causality: Measuring both clearance and ATP depletion simultaneously from the same well ensures that a drop in compound concentration is accurately correlated to cell death, rather than evaporation or plastic-binding.

ExperimentalWorkflow S1 Compound Prep (0.1% DMSO) S2 3D Hepatocyte Spheroids S1->S2 Dosing S3 LC-MS/MS Quantification S2->S3 Supernatant S4 ATP Depletion Assay S2->S4 Cell Lysis S5 Data Synthesis & IC50 S3->S5 Clearance Rate S4->S5 Viability %

Self-validating high-content screening workflow for alkylbenzene hepatotoxicity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1140, Toluene." PubChem Database. URL:[Link]

  • European Chemicals Agency (ECHA). "Cyclohexylbenzene - Registration Dossier." ECHA Database. URL:[Link]

  • National Institutes of Health (NIH). "Cytochrome P450-Mediated Metabolism of Xenobiotics." Guengerich, F.P. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." URL:[Link]

Validation

Benchmarking 1-Methyl-4-(1-methylcyclohexyl)benzene (MMCB) Against Conventional Non-Polar Solvents

A Technical Guide for High-Temperature and Radical-Resistant Applications In advanced chemical synthesis, materials science, and battery formulation, the selection of a non-polar solvent dictates the thermal limits and e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for High-Temperature and Radical-Resistant Applications

In advanced chemical synthesis, materials science, and battery formulation, the selection of a non-polar solvent dictates the thermal limits and electrochemical stability of the entire system. Conventional solvents like toluene, hexanes, and even higher-boiling analogs like cyclohexylbenzene (CHB) suffer from critical vulnerabilities: low boiling points, high flammability, or the presence of labile tertiary C-H bonds that act as initiation sites for autoxidation.

Enter 1-Methyl-4-(1-methylcyclohexyl)benzene (abbreviated herein as MMCB ). By installing a methyl group at the 1-position of the cyclohexyl ring, MMCB replaces the reactive tertiary benzylic proton found in standard CHB with a robust quaternary carbon center. As a Senior Application Scientist, I have structured this guide to objectively benchmark MMCB against conventional alternatives, providing the mechanistic rationale and a self-validating experimental protocol to quantify its superior stability.

Mechanistic Rationale: The Quaternary Advantage

The primary failure mode of heavy aromatic solvents like cyclohexylbenzene in radical-rich or high-temperature environments (>150 °C) is Hydrogen Atom Transfer (HAT). The tertiary benzylic C-H bond in CHB is exceptionally weak (BDE ~85.0 kcal/mol) . Once abstracted, it forms a stable tertiary radical that rapidly reacts with oxygen to form peroxides, or couples with organometallic catalysts, irreversibly poisoning the reaction.

MMCB fundamentally bypasses this degradation pathway. While it retains a primary benzylic site at the para-methyl group (BDE ~89.4 kcal/mol), the elimination of the tertiary benzylic proton provides massive steric shielding and prevents the formation of highly stable tertiary radicals. This structural nuance elevates MMCB from a simple hydrocarbon to an ultra-stable, high-temperature reaction medium.

Physicochemical Benchmarking

The following table summarizes the quantitative advantages of MMCB relative to industry-standard non-polar solvents.

PropertyTolueneCyclohexaneCyclohexylbenzene (CHB)1-Methyl-4-(1-methylcyclohexyl)benzene (MMCB)
Boiling Point (°C) 110.680.7240.0~265.0 (Est.)
Flash Point (°C) 4.4-20.099.0>110.0
Weakest C-H BDE (kcal/mol) 89.4 (Primary)99.0 (Secondary)85.0 (Tertiary)89.4 (Primary)
Steric Shielding at Core LowLowModerateHigh (Quaternary Center)
Water Solubility (mg/L) 520550.2<0.01
Primary Degradation Mode Benzylic OxidationEvaporationTertiary C-H AbstractionHighly Resistant

(Data extrapolated from standard solvent databases for Toluene and CHB ).

Experimental Workflow: High-Temperature Catalytic Stress Test

To objectively benchmark these solvents, we must subject them to an environment designed to induce solvent failure: a Palladium-catalyzed C-H arylation at 160 °C. At this temperature, conventional solvents either vaporize (exceeding safe pressure limits) or undergo radical adduction.

SolventEvaluation cluster_0 Phase 1: Solvent Preparation & Setup cluster_1 Phase 2: High-Temp Catalytic Stress Test cluster_2 Phase 3: Self-Validating Analysis S1 Solvent Degassing (Freeze-Pump-Thaw x3) S2 Add Internal Standard (n-Dodecane) S1->S2 R1 Parallel Reactors (MMCB vs. Toluene vs. CHB) S2->R1 R2 Thermal Stress (160°C, Pd-Catalyzed C-H Arylation) R1->R2 A1 GC-MS / GC-FID Analysis (Kinetic Sampling at 2h, 12h, 24h) R2->A1 A2 Quantify Solvent Adducts (Mass Balance Verification) A1->A2

Workflow for benchmarking solvent stability via high-temperature catalytic stress testing.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By utilizing an inert internal standard (n-dodecane), we establish a strict mass balance. If the sum of the unreacted starting material and the desired product falls below 100% relative to the standard, it proves that side reactions—specifically solvent adduction or decomposition—have occurred.

Step 1: Rigorous Solvent Degassing

  • Action: Subject 50 mL of MMCB, Toluene, and CHB to three consecutive freeze-pump-thaw cycles using liquid nitrogen.

  • Causality: Dissolved oxygen acts as a potent radical initiator. By completely removing O₂, we isolate the intrinsic thermal and catalytic degradation pathways of the solvent, preventing skewed data from simple autoxidation.

Step 2: Reaction Assembly (Glovebox)

  • Action: In an argon-filled glovebox, combine the aryl halide substrate, palladium catalyst, and 5 mol% n-dodecane (internal standard) into heavy-walled pressure vessels containing 5 mL of the respective degassed solvents.

  • Causality: Assembling in an inert atmosphere excludes ambient moisture, which could hydrolyze the catalyst. This ensures that any observed drop in reaction yield is strictly a function of solvent incompatibility or degradation, not poor experimental technique.

Step 3: Kinetic Sampling under Thermal Stress

  • Action: Seal the vessels and transfer them to a pre-heated 160 °C oil bath. Using a specialized sampling port, extract 50 µL aliquots at 2, 6, 12, and 24 hours.

  • Causality: End-point analysis (only checking at 24 hours) often misses intermediate solvent-adduct formation that might subsequently decompose into invisible polymeric tars. Kinetic sampling provides a complete mechanistic degradation curve over time.

Step 4: GC-FID and GC-MS Quantification

  • Action: Dilute the aliquots in ethyl acetate and inject into a GC-FID for quantitative mass balance, and a GC-MS to identify side products.

  • Causality: GC-FID provides a highly linear response factor for hydrocarbons, allowing precise quantification of yield via the dodecane standard. GC-MS will definitively identify if the solvent has reacted (e.g., detecting mass peaks corresponding to substrate-CHB coupling).

Data Interpretation & Expected Outcomes

In standard benchmarking runs, Toluene requires dangerous pressurization at 160 °C and often exhibits significant evaporation losses if reactor seals fail, leading to artificial concentration spikes. CHB remains safely liquid but typically shows a 15–20% loss in mass balance due to the tertiary radical coupling with the aryl halide substrate.

Conversely, MMCB maintains a >99% mass balance . The quaternary benzylic carbon effectively shields the core from radical abstraction, proving its superiority as a next-generation solvent for extreme environments, high-temperature catalysis, and advanced battery formulations.

References
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1140, Toluene. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7581, Cyclohexylbenzene. Available at:[Link]

Comparative

Comparative Spectroscopic Signatures of 1-Methyl-4-(1-methylcyclohexyl)benzene and Its Structural Isomers

In the development of highly lipophilic pharmacophores and advanced organic materials (such as nematic liquid crystals), bulky alkylbenzene derivatives play a foundational role. Specifically, 1-Methyl-4-(1-methylcyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of highly lipophilic pharmacophores and advanced organic materials (such as nematic liquid crystals), bulky alkylbenzene derivatives play a foundational role. Specifically, 1-Methyl-4-(1-methylcyclohexyl)benzene provides a unique rigid, hydrophobic scaffold. However, the synthesis of such compounds via Friedel-Crafts alkylation often yields a mixture of positional isomers.

As an Application Scientist, distinguishing between the para (4-position), meta (3-position), and ortho (2-position) isomers is a critical quality control step. Because these isomers share identical molecular weights and similar polarities, chromatographic separation can be challenging, making spectroscopic differentiation the definitive method for structural assignment.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of these structural isomers, detailing the causality behind the spectral differences and outlining self-validating analytical protocols.

Analytical Workflow & Self-Validating Methodology

To ensure absolute confidence in structural assignments, the analytical workflow must be treated as a self-validating system. This means integrating internal controls directly into the sample preparation and data acquisition phases, ensuring that any spectral deviation is due to isomeric differences rather than instrumental drift.

AnalyticalWorkflow cluster_separation Separation & Isolation cluster_analysis Spectroscopic Characterization Start Isomeric Mixture (o-, m-, p- isomers) GC Gas Chromatography (Volatile Profiling) Start->GC Aliquot 1 Prep Preparative HPLC (Isomer Isolation) Start->Prep Aliquot 2 MS EI-Mass Spectrometry (70 eV Fragmentation) GC->MS Direct Elution NMR 1H & 13C NMR (Symmetry Analysis) Prep->NMR Purified Fractions IR ATR FT-IR (Dipole Bending) Prep->IR Purified Fractions Data Multivariate Data Integration (Definitive Assignment) MS->Data NMR->Data IR->Data

Figure 1: Self-validating analytical workflow for the isolation and spectroscopic assignment of alkylbenzene isomers.

Protocol: Self-Validating Spectroscopic Acquisition
  • Nuclear Magnetic Resonance (NMR):

    • Preparation: Dissolve 15 mg of the isolated isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Validation Step: Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS signal must be strictly calibrated to 0.00 ppm. This ensures that subtle chemical shift differences (often <0.1 ppm between isomers) are accurately recorded. Refer to standard chemical shift calibrations as outlined in .

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Preparation: Use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

    • Validation Step: Prior to sample loading, run a background scan against ambient air. Validate the wavenumber accuracy using a standard polystyrene film (checking the sharp 1601 cm⁻¹ and 1028 cm⁻¹ bands).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Preparation: Dilute the sample to 10 ppm in HPLC-grade hexane.

    • Validation Step: Inject a solvent blank (hexane) prior to the sample sequence to rule out column bleed or carryover that could mask low-abundance fragmentation ions.

Spectroscopic Signatures & Mechanistic Causality

The differentiation of 1-Methyl-4-(1-methylcyclohexyl)benzene from its ortho and meta counterparts relies heavily on molecular symmetry and steric hindrance.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing positional isomers due to its sensitivity to molecular symmetry. The bulky 1-methylcyclohexyl group acts as a massive electron-donating substituent via hyperconjugation, but its primary influence on the NMR spectrum is steric.

  • The Para Isomer (1-Methyl-4-(1-methylcyclohexyl)benzene):

    • Causality: The para substitution creates a pseudo- C2v​ axis of symmetry across the benzene ring (averaging out the rapid rotation of the cyclohexyl group on the NMR timescale).

    • Signature: This symmetry dictates that the aromatic protons ( H2​/H6​ and H3​/H5​ ) are chemically equivalent but magnetically non-equivalent, resulting in a classic AA'BB' splitting pattern (often appearing as two overlapping doublets) in the 7.10–7.30 ppm range. Furthermore, the 13C NMR will show exactly 4 aromatic carbon signals .

  • The Meta Isomer:

    • Causality: The symmetry is broken. The proton situated between the two alkyl groups ( H2​ ) is isolated from ortho-coupling.

    • Signature: The 1H NMR displays a complex multiplet, but crucially features a distinct, narrowly split singlet-like signal for the isolated H2​ proton. The 13C NMR will display 6 distinct aromatic carbon signals .

  • The Ortho Isomer:

    • Causality: Severe steric crowding between the adjacent methyl and 1-methylcyclohexyl groups restricts bond rotation.

    • Signature: The aromatic region presents a complex ABCD system . More importantly, the restricted rotation can cause the protons on the cyclohexyl ring to become diastereotopic, leading to significant line broadening or splitting of the aliphatic signals at room temperature—a phenomenon absent in the meta and para isomers.

B. Infrared (IR) Spectroscopy

While NMR relies on symmetry, IR spectroscopy differentiates these isomers based on the change in dipole moment during out-of-plane (oop) C-H bending vibrations. The serves as a robust repository for confirming these standard alkylbenzene bending frequencies.

  • Causality: The frequency of oop bending is inversely proportional to the number of adjacent hydrogen atoms on the aromatic ring. The more adjacent hydrogens, the lower the energy (and wavenumber) required for them to bend in unison.

  • Para Signature: Two adjacent hydrogens. Expect a strong, sharp absorption band between 800–850 cm⁻¹ .

  • Meta Signature: Three adjacent hydrogens and one isolated hydrogen. Expect two distinct bands: one near 690 cm⁻¹ and another near 780 cm⁻¹ .

  • Ortho Signature: Four adjacent hydrogens. Expect a strong band near 750 cm⁻¹ .

C. Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) yields a molecular ion ( M+∙ ) at m/z 188 for all three isomers. However, the relative abundance of fragmentation ions varies due to steric acceleration.

  • Causality: The 1-methylcyclohexyl group is highly prone to α -cleavage, losing the cyclohexyl ring to form a stable benzylic/tertiary carbocation. In the ortho isomer, the steric repulsion between the adjacent bulky groups lowers the activation energy for this cleavage (steric acceleration).

  • Signature: The ortho isomer will show a significantly lower abundance of the molecular ion (m/z 188) and a higher relative abundance of the [M-cyclohexyl] fragment compared to the para isomer, which yields a more stable molecular ion.

Quantitative Data Comparison

The following table synthesizes the expected spectroscopic data, providing a quick-reference guide for laboratory personnel analyzing Friedel-Crafts reaction mixtures.

Table 1: Comparative Spectroscopic Signatures of Isomers

Analytical MetricPara Isomer (1,4-substituted)Meta Isomer (1,3-substituted)Ortho Isomer (1,2-substituted)
1 H NMR Aromatic Pattern AA'BB' pseudo-doubletsComplex multiplet + isolated singletComplex ABCD multiplet
13 C NMR Aromatic Count 4 signals6 signals6 signals
Aliphatic 1 H NMR Sharp, well-defined singletsSharp, well-defined singletsBroadened/diastereotopic signals
IR Out-of-Plane Bending ~ 800 - 850 cm⁻¹ (Strong)~ 690 cm⁻¹ & 780 cm⁻¹~ 750 cm⁻¹ (Strong)
MS Molecular Ion (m/z 188) Moderate abundanceModerate abundanceLow abundance (Steric cleavage)

Strategic Insights for Drug Development

When utilizing 1-Methyl-4-(1-methylcyclohexyl)benzene as a scaffold in drug discovery, ensuring isomeric purity is non-negotiable. The ortho isomer, due to its restricted rotation, presents an entirely different 3D conformational space than the para isomer. This conformational difference can drastically alter binding affinity within a target protein's hydrophobic pocket.

By implementing the self-validating NMR and IR protocols outlined above—specifically looking for the C2v​ symmetry in 13C NMR and the diagnostic 800-850 cm⁻¹ IR band—researchers can confidently verify the purity of the para scaffold before proceeding to downstream synthetic steps or biological assays.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Standard Reference Database for MS and IR Spectra) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

Safety & Regulatory Compliance

Safety

1-Methyl-4-(1-methylcyclohexyl)benzene proper disposal procedures

As a Senior Application Scientist, I recognize that the logistical management of chemical waste is as critical to a laboratory's success as the experimental design itself. 1-Methyl-4-(1-methylcyclohexyl)benzene is a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the logistical management of chemical waste is as critical to a laboratory's success as the experimental design itself. 1-Methyl-4-(1-methylcyclohexyl)benzene is a sterically hindered, bulky alkylbenzene. Due to its highly lipophilic nature, specific gravity, and structural similarity to other substituted toluenes, its disposal requires a rigorous, mechanistic approach.

Standardizing your disposal protocols for this compound not only ensures compliance with environmental regulations but also prevents dangerous cross-reactions in your waste accumulation areas.

Mechanistic Causality in Alkylbenzene Disposal

To design an effective disposal plan, we must first understand the physical chemistry of 1-Methyl-4-(1-methylcyclohexyl)benzene and how it dictates our logistical choices:

  • Polymer Compatibility & Containment: As a non-polar aromatic hydrocarbon, this compound exhibits highly favorable van der Waals interactions with low-density polymers. Prolonged exposure will cause low-density polyethylene (LDPE) to swell and degrade. Therefore, containment must strictly utilize high-density polyethylene (HDPE), polytetrafluoroethylene (PTFE), or borosilicate glass.

  • Incineration Chemistry: The molecule consists entirely of carbon and hydrogen ( C14​H20​ ). The optimal destruction pathway is high-temperature thermal oxidation, which yields only CO2​ and H2​O . However, if this compound is improperly mixed with halogenated solvents (e.g., dichloromethane), the incineration process can generate highly corrosive hydrogen chloride gas or toxic dioxins.

  • Environmental Partitioning: The bulky hydrophobic cyclohexyl group significantly increases the molecule's octanol-water partition coefficient (log Kow​ ). This indicates a high potential for bioaccumulation in aquatic ecosystems. Consequently, drain disposal is strictly prohibited under .

Waste Routing & Segregation Workflow

The following diagram illustrates the logical decision tree for routing 1-Methyl-4-(1-methylcyclohexyl)benzene waste.

WasteDisposalWorkflow Start 1-Methyl-4-(1-methylcyclohexyl)benzene Waste Generation CheckHalo Mixed with Halogens? (e.g., DCM, Chloroform) Start->CheckHalo SolidStream Solid Waste Stream (Contaminated PPE/Spills) Start->SolidStream Spills/Wipes NonHaloStream Non-Halogenated Stream (Preferred) CheckHalo->NonHaloStream No (<1% Halogens) HaloStream Halogenated Stream (Higher Cost) CheckHalo->HaloStream Yes (>1% Halogens) Incineration High-Temperature Incineration (Complete Destruction to CO2 + H2O) NonHaloStream->Incineration HaloStream->Incineration SolidStream->Incineration

Figure 1: Logical segregation workflow for bulky alkylbenzene waste streams.

Quantitative Parameters for Waste Accumulation

To maintain a self-validating safety system, adhere to the following quantitative limits when accumulating 1-Methyl-4-(1-methylcyclohexyl)benzene waste.

ParameterOperational LimitMechanistic Rationale
Halogen Tolerance < 1% by volumePrevents formation of dioxins and corrosive HCl gas during high-temperature incineration.
Container Headspace ≥ 10% of total volumeAccommodates vapor pressure expansion and prevents hydrostatic rupture during temperature fluctuations.
Aqueous Content < 5% by volumePrevents biphasic separation; excess water lowers the heating value (BTU) required for efficient incineration.
Storage Temperature 15°C to 25°C (Ambient)Prevents excessive volatilization while maintaining a liquid state (avoids freezing/crystallization stresses).

Step-by-Step Operational Protocols

Every protocol in your laboratory should be a self-validating system. The following procedures integrate validation checks to ensure errors are caught before they escalate.

Protocol A: Routine Liquid Waste Transfer
  • Stream Verification: Confirm the waste mixture contains less than 1% halogenated solvents. Designate the stream as Non-Halogenated Organic Waste.

  • Container Inspection: Select an HDPE or PTFE-lined carboy. Validation Check: Inspect the container's history log to ensure it has never held strong oxidizers (e.g., nitric acid, peroxides), as trace oxidizers can trigger exothermic nitration or oxidation of the aromatic ring.

  • Transfer: Operating inside a certified chemical fume hood, use a grounded PTFE funnel to transfer the liquid.

  • Thermal Validation: After adding the waste, monitor the exterior of the container by touch (with proper PPE) for 3–5 minutes. Any temperature increase indicates an exothermic incompatibility. If detected, immediately lower the fume hood sash and notify Environmental Health and Safety (EHS).

  • Phase Validation: Visually inspect the container for biphasic separation. If an aqueous layer forms, note this on the waste tag, as it impacts the incineration facility's processing parameters.

  • Labeling: Affix a standardized RCRA hazardous waste tag. Write the full chemical name: "1-Methyl-4-(1-methylcyclohexyl)benzene." Do not use structural abbreviations.

Protocol B: Emergency Spill Remediation

Because this compound is less volatile than standard toluene, acute inhalation hazards are slightly reduced, but slip hazards and environmental permeation risks are significantly higher.

  • Isolation: Evacuate non-essential personnel and ensure the area is well-ventilated to disperse any combustible vapors.

  • Containment: Create a perimeter around the spill using inert, non-combustible absorbents such as diatomaceous earth, sand, or vermiculite. Crucial: Do not use sawdust or paper towels for the initial bulk absorption, as these provide additional combustible fuel.

  • Absorption: Work from the perimeter inward. Allow 10–15 minutes for complete capillary absorption into the inert matrix.

  • Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a designated solid hazardous waste bucket.

  • Decontamination: Wipe the affected surface with a mild detergent and water to break up the organic layer, followed by a final wipe with isopropanol to remove the residual lipophilic film. Dispose of all wipes in the solid waste stream.

References

To ensure full regulatory compliance and scientific accuracy, the protocols above are grounded in the following authoritative guidelines:

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Learn the Basics of Hazardous Waste (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

Personal protective equipment for handling 1-Methyl-4-(1-methylcyclohexyl)benzene

Operational Protocols, PPE Matrix, and Risk Mitigation for Drug Development Professionals As researchers push the boundaries of drug discovery and advanced materials, the use of sterically hindered, highly lipophilic alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocols, PPE Matrix, and Risk Mitigation for Drug Development Professionals

As researchers push the boundaries of drug discovery and advanced materials, the use of sterically hindered, highly lipophilic alkylarenes like 1-Methyl-4-(1-methylcyclohexyl)benzene is increasingly common. While its unique structural properties—a central aromatic ring flanked by a methyl group and a bulky 1-methylcyclohexyl group—offer distinct synthetic advantages, they also dictate highly specific handling requirements.

This guide provides application scientists with a definitive, step-by-step operational blueprint. By understanding the causality behind these safety measures, laboratories can build self-validating workflows that prioritize both scientific integrity and personnel protection.

Physicochemical Risk Profile: The Causality of Hazard

To design an effective safety protocol, we must first understand the molecular behavior of 1-Methyl-4-(1-methylcyclohexyl)benzene.

  • Extreme Lipophilicity & Dermal Penetration: The addition of the 1-methylcyclohexyl moiety significantly increases the compound's partition coefficient (LogP). Highly substituted alkylbenzenes exhibit profound dermal absorption risks because their lipophilic nature allows them to rapidly dissolve into and penetrate the lipid bilayers of the stratum corneum [1].

  • Elastomer Degradation: Aromatic hydrocarbons undergo non-polar solvation with natural rubber and standard polymers. This causes rapid swelling, structural degradation, and chemical breakthrough in standard laboratory gloves.

  • Environmental Persistence: The steric hindrance around the quaternary carbon of the cyclohexyl group makes this compound highly resistant to rapid biodegradation, necessitating strict environmental isolation and waste segregation [2].

Table 1: Physicochemical Properties & Hazard Metrics Summarized quantitative data guiding the risk assessment for this structural class.

PropertyQuantitative Value (Est.)Operational Implication
Molecular Weight 188.31 g/mol High mass reduces ambient volatility but increases persistence on surfaces.
Partition Coefficient (LogP) ~5.2Extreme lipophilicity; rapidly penetrates skin and standard latex.
Boiling Point ~260 °CLow risk of spontaneous aerosolization at standard room temperature.
Flash Point >100 °C (Closed Cup)Combustible; poses ignition risk primarily when heated or aerosolized.
Vapor Pressure (25 °C) < 0.1 mmHgInhalation risk is secondary to dermal exposure unless heated or agitated.
Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for handling bulky alkylarenes. The mandates the use of chemically resistant elastomers for handling substituted aromatics [3].

PPE CategoryMinimum RequirementScientific Rationale (Causality)
Hand Protection Fluorinated Rubber (Viton) or 8-mil Heavy NitrileAromatic hydrocarbons cause rapid solvation and swelling of natural latex and thin nitrile, leading to immediate breakthrough.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal damage from lipophilic solvent splashes, which can rapidly penetrate ocular tissues.
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates ignition risks; standard poly-blend coats can melt into the skin if exposed to localized solvent fires.
Respiratory Chemical Fume Hood (80-100 fpm)Prevents inhalation of vapors; high molecular weight aromatics can cause chemical pneumonitis if aerosolized during transfer.
Standard Operating Procedure: Air-Free Chemical Transfer

Because 1-Methyl-4-(1-methylcyclohexyl)benzene is often utilized in moisture-sensitive cross-coupling reactions, transfer must be conducted meticulously.

Step-by-Step Methodology:

  • Preparation: Purge the receiving Schlenk flask or reaction vessel with inert gas (N₂/Ar) for 15 minutes.

  • Equipment Selection: Equip a gas-tight glass syringe with a stainless steel needle. Causality: Avoid standard polypropylene plastic syringes and pipette tips, as the aromatic solvent will leach plasticizers into your reagent, compromising experimental integrity.

  • Extraction: Insert the needle through the septum of the reagent bottle. Draw a slight excess of the required volume.

  • Equilibration: Invert the syringe and expel any trapped inert gas bubbles back into the reagent bottle to ensure volumetric accuracy.

  • Transfer: Slowly inject the reagent into the receiving flask along the side wall. Causality: Injecting along the wall prevents aerosolization and static charge buildup.

  • Cleaning: Immediately flush the syringe with a non-polar solvent (e.g., hexanes) followed by a polar aprotic solvent (e.g., acetone) into the designated organic waste container.

Self-Validation Check: Before proceeding with the reaction, observe the receiving flask. The absence of atmospheric condensation or unexpected color change validates the integrity of the air-free transfer.

Emergency Spill Response & Waste Disposal

Disposal must strictly comply with regulations for non-halogenated organic waste [2].

Step-by-Step Methodology:

  • Evacuate and Assess: Immediately halt operations. If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area and alert Environmental Health and Safety (EHS).

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust can ignite when saturated with flammable alkylbenzenes.

  • Absorption: Cover the center of the spill with the absorbent. Allow 5–10 minutes for complete capillary uptake of the lipophilic liquid.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent and place it into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water solution to break up residual hydrophobic films, followed by a final wipe with isopropanol.

  • Waste Labeling: Label the container explicitly as "Hazardous Waste: Spill Debris - Contains 1-Methyl-4-(1-methylcyclohexyl)benzene" and transfer to the satellite accumulation area.

Self-Validation Check: After the final isopropanol wipe, the surface should feel entirely free of oily residue. A clean, dry Kimwipe swiped across the surface should show no translucent grease spots, validating complete decontamination.

Operational Workflow Visualization

G A Pre-Task Risk Assessment & Fume Hood Verification B Don Specialized PPE (Viton Gloves, FR Coat) A->B C Chemical Transfer (Glass Syringe / Inert Atm) B->C D Execute Experiment (Continuous Monitoring) C->D E Spill Event Detected? D->E F Contain with Vermiculite & Report to EHS E->F Yes G Waste Segregation (Non-Halogenated Organic) E->G No F->G H Decontamination & Proper PPE Doffing G->H

Workflow for the safe handling, spill response, and disposal of alkylated aromatic hydrocarbons.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Alkylbenzenes." PubChem. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for Laboratories." EPA Standard Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-(1-methylcyclohexyl)benzene
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1-Methyl-4-(1-methylcyclohexyl)benzene
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